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  • Product: 1H-Indole, 3,5-dimethyl-
  • CAS: 3189-12-6

Core Science & Biosynthesis

Foundational

3,5-dimethyl-1H-indole chemical structure and properties

An In-depth Technical Guide to 3,5-dimethyl-1H-indole for Advanced Research Authored by: A Senior Application Scientist Abstract The indole nucleus is a cornerstone of heterocyclic chemistry, representing a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,5-dimethyl-1H-indole for Advanced Research

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, representing a privileged scaffold in numerous natural products and pharmacologically active compounds.[1][2] Its structural versatility and inherent biological activity have made it a focal point for intensive research, particularly in the realm of drug discovery and development.[3][4] This guide provides a comprehensive technical overview of a specific, yet significant, derivative: 3,5-dimethyl-1H-indole. We will dissect its chemical architecture, explore its physicochemical properties, detail a robust synthetic pathway, and discuss its reactivity and potential as a key building block for novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their scientific endeavors.

The Chemical Architecture of 3,5-dimethyl-1H-indole

3,5-dimethyl-1H-indole (CAS No: 3189-12-6) is an aromatic heterocyclic organic compound.[5] Its structure is characterized by a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring.[6] The defining features are the two methyl groups substituting the indole core at positions C3 and C5.

The IUPAC name for this compound is 3,5-dimethyl-1H-indole.[5] Its molecular formula is C₁₀H₁₁N, and it has a molecular weight of approximately 145.20 g/mol .[5] The presence of the N-H proton on the pyrrole ring makes it a weakly acidic compound, while the lone pair of electrons on the nitrogen atom imparts weak basicity.[6][7]

Figure 1: Chemical structure of 3,5-dimethyl-1H-indole.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of 3,5-dimethyl-1H-indole is critical for its application in synthesis and material science. These properties dictate its solubility, reactivity, and how it can be identified and characterized.

Physicochemical Properties

The following table summarizes key physicochemical properties, combining experimental and computed data from reliable sources.

PropertyValueUnitSource
Molecular Formula C₁₀H₁₁N-PubChem[5]
Molecular Weight 145.20 g/mol PubChem[5]
Melting Point 98.7°CEPA[8]
Boiling Point ~280-281°CEPA[8]
Water Solubility 3.20e-3 - 6.39e-3g/LEPA[8]
LogP (Octanol-Water) 2.81 - 3.0-EPA[8], PubChem[5]
pKa (Acidic) 17.5 (Predicted)-EPA[8]
pKa (Basic) 1.34 (Predicted)-EPA[8]
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic broad singlet for the N-H proton in the downfield region (> 8.0 ppm). The aromatic protons on the benzene ring will appear as singlets and doublets between 7.0 and 7.5 ppm. The C2-H proton typically appears as a singlet or a finely split multiplet around 6.5-7.0 ppm. The two methyl groups will present as sharp singlets in the upfield region (2.2-2.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display ten distinct signals. The aromatic carbons will resonate in the 110-140 ppm range. The C3 carbon, being attached to a methyl group and part of the electron-rich pyrrole ring, will have a characteristic chemical shift. The two methyl carbons will appear at the most upfield positions, typically between 10-20 ppm.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion (M⁺) peak at m/z = 145, corresponding to the molecular weight of the compound.[11]

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected. A sharp, medium intensity peak around 3400 cm⁻¹ corresponds to the N-H stretching vibration. C-H stretching from the aromatic and methyl groups will appear around 3100-2900 cm⁻¹. The C=C stretching vibrations of the aromatic rings will be observed in the 1600-1450 cm⁻¹ region.

Synthesis and Experimental Protocols

The Fischer indole synthesis is one of the most reliable and versatile methods for preparing indole derivatives and is well-suited for the synthesis of 3,5-dimethyl-1H-indole.[7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Fischer Indole Synthesis Workflow

G cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Cyclization & Rearrangement A p-Tolylhydrazine D Acetone p-tolylhydrazone (Intermediate) A->D B Acetone B->D C Acid Catalyst (e.g., Acetic Acid) C->D E Heat & Strong Acid (e.g., H₂SO₄, ZnCl₂) D->E Intermediate fed into next step F [3,3]-Sigmatropic Rearrangement E->F G Ammonia Elimination F->G H Aromatization G->H I 3,5-dimethyl-1H-indole (Final Product) H->I

Figure 2: Workflow for the Fischer Indole Synthesis of 3,5-dimethyl-1H-indole.

Detailed Experimental Protocol

Objective: To synthesize 3,5-dimethyl-1H-indole from p-tolylhydrazine and acetone.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Acetone

  • Glacial Acetic Acid

  • Ethanol

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in a minimal amount of warm water/ethanol.

    • Add a slight molar excess of acetone to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the acetone p-tolylhydrazone precipitate should be observed.

    • Filter the solid product, wash with cold water, and dry under vacuum.

  • Cyclization:

    • Causality: A strong Lewis or Brønsted acid is required to catalyze the tautomerization and subsequent[9][9]-sigmatropic rearrangement that is the core of the Fischer synthesis. PPA is an effective and convenient choice.

    • Place the dried acetone p-tolylhydrazone in a round-bottom flask equipped with a reflux condenser.

    • Add polyphosphoric acid (approximately 10 times the weight of the hydrazone).

    • Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Trustworthiness: This self-validating work-up ensures the removal of the acidic catalyst and isolation of the neutral organic product.

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the viscous mixture onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.

    • Neutralize the aqueous slurry by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Potential

The reactivity of 3,5-dimethyl-1H-indole is governed by the electron-rich nature of the indole core. The presence of the methyl group at the C3 position, however, significantly alters its reactivity profile compared to the parent indole.

  • Electrophilic Substitution: In unsubstituted indole, electrophilic attack occurs preferentially at the C3 position.[7] Since this position is blocked in 3,5-dimethyl-1H-indole, electrophilic substitution is directed to the C2 position of the pyrrole ring. If the reaction conditions are harsh, substitution can also occur on the benzene ring, influenced by the directing effects of the existing substituents.

  • N-Functionalization: The N-H proton is acidic and can be deprotonated by a strong base (e.g., NaH, n-BuLi) to form an indolyl anion. This anion is a potent nucleophile and readily reacts with various electrophiles, allowing for N-alkylation, N-acylation, and N-silylation.[12] This is a crucial handle for modifying the molecule's properties and for installing protecting groups during multi-step syntheses.

  • Oxidation: The electron-rich indole ring is susceptible to oxidation. Depending on the oxidant and reaction conditions, oxidation can lead to various products, including oxindoles or ring-opened derivatives.

Applications in Drug Discovery and Development

The indole scaffold is a recurring motif in a vast array of FDA-approved drugs and clinical candidates, underscoring its therapeutic importance.[13] Indole derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][14][15]

While 3,5-dimethyl-1H-indole itself is not an active pharmaceutical ingredient, it serves as a valuable and synthetically accessible building block. Its specific substitution pattern offers a unique starting point for the development of more complex molecules with tailored pharmacological profiles.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted indole core that mimics the adenine region of ATP to bind to the enzyme's active site. The 3,5-dimethyl substitution provides a specific steric and electronic profile that can be exploited to achieve selectivity for certain kinases.

  • Precursor for Serotonin Receptor Ligands: Serotonin (5-hydroxytryptamine) is a crucial neurotransmitter containing an indole ring. Derivatives of 3,5-dimethyl-1H-indole can be elaborated to create ligands that interact with various serotonin receptor subtypes, with potential applications in treating neurological and psychiatric disorders.

  • Antimicrobial and Anticancer Agents: The indole nucleus can be incorporated into larger molecules designed to interfere with microbial or cancer cell proliferation.[4][16] The lipophilicity conferred by the methyl groups can enhance membrane permeability, a desirable trait for many drug candidates. The development of novel indole derivatives continues to be a highly active area of research, with the goal of creating more effective and less toxic therapies.[17]

Conclusion

3,5-dimethyl-1H-indole is a structurally important derivative of the indole family. Its well-defined chemical architecture, predictable reactivity, and straightforward synthesis make it an attractive starting material and intermediate for medicinal chemists and researchers. By providing a unique substitution pattern on a privileged pharmacological scaffold, 3,5-dimethyl-1H-indole represents a key enabling tool for the exploration of new chemical space and the development of next-generation therapeutic agents. This guide has provided the foundational technical knowledge necessary to confidently incorporate this versatile molecule into advanced research and development programs.

References

  • PubChem. 3,5-Dimethylindole. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). 1H-Indole, 3,5-dimethyl- Properties. CompTox Chemicals Dashboard. [Link]

  • The Royal Society of Chemistry. Supporting Information for various indole syntheses. [Link]

  • Al-Ostath, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Chemical Synthesis Database. dimethyl 1H-indole-3,5-dicarboxylate. [Link]

  • Jørgensen, M., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. [Link]

  • Singh, V., et al. (2020). A brief review of the biological potential of indole derivatives. ResearchGate. [Link]

  • ResearchGate. 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). [Link]

  • SpectraBase. Tert-butyl 3,5-dimethyl-1H-indole-1-carboxylate. [Link]

  • Cheméo. Chemical Properties of 1H-Indole, 1,3-dimethyl- (CAS 875-30-9). [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Ali, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • Ali, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Al-Ostath, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • EurekAlert!. Breakthrough in indole chemistry could accelerate drug development. [Link]

  • Wikipedia. Indole. [Link]

  • NIST. 1H-Indole, 1,3-dimethyl-. NIST WebBook. [Link]

  • YouTube. Synthesis of 3,5-Dimethylpyrazole. [Link]

  • Thieme Gruppe. Synthesis of 3,5,7-Trisubstituted Indoles. [Link]

  • Medium. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • Encyclopedia.pub. Indole Derivatives as Anti-Lung Cancer Agents. [Link]

  • Pereira, P. S., et al. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. [Link]

  • The Journal of Organic Chemistry. Chemoselective N1 or C3 Cyclization Reaction of Indoles with Tetrasubstituted Olefins. [Link]

  • Khan, K. M. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules. [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. [Link]

  • Chemistry Europe. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]

  • ResearchGate. General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. [Link]

Sources

Exploratory

Technical Monograph: 3,5-Dimethylindole (CAS 3189-12-6)

Executive Summary & Physicochemical Profile[1][2] 3,5-Dimethylindole (CAS 3189-12-6) is a substituted indole scaffold characterized by methylation at the C3 (pyrrole) and C5 (benzene) positions. Unlike its isomer 3-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile[1][2]

3,5-Dimethylindole (CAS 3189-12-6) is a substituted indole scaffold characterized by methylation at the C3 (pyrrole) and C5 (benzene) positions. Unlike its isomer 3-methylindole (skatole), the addition of the 5-methyl group significantly alters its electronic properties and metabolic stability, making it a privileged building block in the synthesis of kinase inhibitors, anti-mycobacterial agents, and GPCR ligands.

This guide provides a rigorous technical analysis of 3,5-dimethylindole, moving beyond basic data to explore its synthesis engineering, C2-selective reactivity, and application in modern drug discovery.

Table 1: Physicochemical Specifications
PropertyValueTechnical Note
Molecular Weight 145.20 g/mol C₁₀H₁₁N
CAS Registry 3189-12-6
Appearance Off-white to pale brown solidSensitive to light and oxidation.
Melting Point 74–76 °CDistinct from 2,3-dimethylindole (107–109 °C).
Solubility DMSO, Methanol, DCM, EtOAcSparingly soluble in water.
pKa ~16.9 (NH)Weak acid; deprotonation requires strong bases (e.g., NaH, n-BuLi).

Synthesis Engineering: The Fischer Indole Protocol

While various routes exist (e.g., Bischler, palladium-catalyzed cyclization), the Fischer Indole Synthesis remains the most robust and scalable method for producing 3,5-dimethylindole. This pathway utilizes the specific regiochemistry of p-tolylhydrazine to install the 5-methyl substituent, while propionaldehyde provides the carbon framework for the 3-methyl group.

Mechanistic Pathway

The reaction proceeds through an acid-catalyzed condensation followed by a [3,3]-sigmatropic rearrangement. The choice of acid catalyst (polyphosphoric acid vs. ZnCl₂) critically influences the yield and purity.

FischerSynthesis Reactants p-Tolylhydrazine + Propionaldehyde Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone Condensation (EtOH, AcOH) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Tautomerization (H+) Cyclization Intramolecular Cyclization (-NH3) Sigmatropic->Cyclization C-C Bond Formation Product 3,5-Dimethylindole (CAS 3189-12-6) Cyclization->Product Aromatization

Figure 1: Mechanistic flow of the Fischer Indole Synthesis targeting 3,5-dimethylindole.

Optimized Experimental Protocol

Objective: Synthesis of 3,5-dimethylindole on a 10 mmol scale.

  • Hydrazone Formation:

    • Dissolve p-tolylhydrazine hydrochloride (1.58 g, 10 mmol) in ethanol (20 mL).

    • Add propionaldehyde (0.72 mL, 10 mmol) dropwise at 0 °C.

    • Stir for 1 hour at room temperature. Checkpoint: Monitor TLC for disappearance of hydrazine.

  • Cyclization:

    • Evaporate ethanol to obtain the crude hydrazone oil.

    • Add Polyphosphoric Acid (PPA) (10 g) and heat to 100 °C for 2 hours. Note: Mechanical stirring is required due to high viscosity.

  • Work-up:

    • Quench the reaction with ice-water (50 mL).

    • Neutralize with saturated NaHCO₃ (caution: foaming).

    • Extract with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Flash column chromatography (Hexanes:EtOAc 9:1).[1]

    • Yield: Expect 65–75% as an off-white solid.

Reactivity & Functionalization Strategies

The 3,5-dimethyl substitution pattern blocks the naturally nucleophilic C3 position. Consequently, electrophilic aromatic substitution (EAS) is redirected to the C2 position . This unique reactivity profile is exploited to generate 2-functionalized libraries.

C2-Formylation (Vilsmeier-Haack)

Reaction with POCl₃/DMF yields 2-formyl-3,5-dimethylindole . This aldehyde is a versatile handle for reductive aminations or Knoevenagel condensations.

C2-Lithiation & Carboxylation

Protection of the N1 position is often unnecessary if 2 equivalents of n-BuLi are used (one for N-deprotonation, one for C2-lithiation). Quenching with CO₂ affords the 3,5-dimethylindole-2-carboxylic acid , a precursor for amide coupling.

Reactivity Core 3,5-Dimethylindole (Core Scaffold) Vilsmeier Vilsmeier-Haack (POCl3, DMF) Core->Vilsmeier Lithiation Direct Lithiation (n-BuLi, CO2) Core->Lithiation Aldehyde 2-Formyl-3,5-dimethylindole (Intermediate) Vilsmeier->Aldehyde Electrophilic Subst. at C2 Acid 3,5-Dimethylindole-2-carboxylic acid (Anti-TB Precursor) Lithiation->Acid C2-Carboxylation

Figure 2: Divergent synthesis pathways for C2-functionalization of 3,5-dimethylindole.

Medicinal Chemistry Applications: Anti-Mycobacterial Agents[4]

Recent studies have highlighted the 3,5-dimethylindole-2-carboxamide series as potent inhibitors of Mycobacterium tuberculosis.

  • Target: MmpL3 (Mycobacterial membrane protein Large 3), essential for cell wall synthesis.

  • SAR Insight: The 3,5-dimethyl pattern provides optimal lipophilicity and steric bulk to fit the hydrophobic pocket of MmpL3, superior to the unsubstituted or 5-halo analogs.

  • Case Study: Indole-2-carboxamides derived from this scaffold have shown MIC values in the sub-micromolar range against drug-resistant strains.

Analytical Characterization

Validating the structure of 3,5-dimethylindole requires careful interpretation of NMR data to distinguish it from isomers like 2,5-dimethylindole.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentInterpretation
7.80 Broad s1HNH Exchangeable proton.
7.35 s1HC4-H Doublet meta-coupling may be visible.
7.25 d (J=8.2 Hz)1HC7-H Ortho coupling to C6.
6.98 d (J=8.2 Hz)1HC6-H Adjacent to C7.
6.90 d (J~2 Hz)1HC2-H Characteristic C2 proton (couples with C3-Me).
2.46 s3HC5-CH₃ Aromatic methyl (singlet).
2.30 d (J~1 Hz)3HC3-CH₃ Allylic coupling to C2-H confirms C3 position.

Key Diagnostic: The coupling between the C2-H (6.90 ppm) and the C3-methyl group (2.30 ppm) is the definitive signature. If the methyl were at C2, it would appear as a singlet, and the C3-H would appear as a doublet or multiplet.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98615, 3,5-Dimethylindole. Retrieved from [Link]

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic mechanism reference).
  • Franz, N., et al. (2020). "Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity." Scientific Reports. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling of 3,5-Dimethyl-1H-Indole: pKa Determination and Mechanistic Insights

The following technical guide details the pKa values, ionization behavior, and experimental characterization of 3,5-dimethyl-1H-indole. Executive Summary The physicochemical profile of 3,5-dimethyl-1H-indole is defined b...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pKa values, ionization behavior, and experimental characterization of 3,5-dimethyl-1H-indole.

Executive Summary

The physicochemical profile of 3,5-dimethyl-1H-indole is defined by its amphoteric nature, possessing both a weakly acidic site (N-H) and a weakly basic site (C-3). Accurate determination of these ionization constants is critical for predicting solubility, lipophilicity (


), and binding affinity in drug development pipelines.[1]
  • Acidity (

    
    ) : The N-H deprotonation 
    
    
    
    is approximately 17.5 (in water/organic co-solvent extrapolations), indicating it is a weaker acid than unsubstituted indole (
    
    
    ).
  • Basicity (

    
    ) : The C-3 protonation 
    
    
    
    (of the conjugate acid) is estimated between -3.35 and 1.34 , significantly higher than indole (
    
    
    ), driven by the stabilizing hyperconjugative and inductive effects of the methyl groups.

This guide provides a structural analysis of these values, comparative data, and validated experimental protocols for their determination.

Molecular Architecture & Electronic Effects[1]

The ionization behavior of 3,5-dimethyl-1H-indole is governed by the electronic interplay between the indole core and its methyl substituents.

Structural Numbering and Ionization Sites

The molecule contains two primary sites of ionization:

  • N-1 (Pyrrole Nitrogen) : The site of deprotonation . Loss of the proton yields the indolyl anion.

  • C-3 (

    
    -Carbon) : The thermodynamically preferred site of protonation . Acceptance of a proton yields the 3H-indolium cation (iminium ion).
    
Mechanistic Impact of Methylation[1]
  • 3-Methyl Group : Directly stabilizes the C-3 protonated cation via hyperconjugation. This significantly increases the basicity (raises

    
    ) compared to indole. Conversely, it slightly destabilizes the N-1 anion through electron donation, increasing the 
    
    
    
    .[1]
  • 5-Methyl Group : Acts as a weak electron-donating group (EDG) via induction and hyperconjugation to the benzene ring. This increases the electron density of the entire

    
    -system, making the N-H bond less acidic (harder to deprotonate) and the C-3 position more nucleophilic (easier to protonate).
    

pKa Data Analysis

The following tables synthesize experimental and predicted data, contrasting 3,5-dimethyl-1H-indole with its structural homologs.

Table 1: N-H Acidity ( ) – Deprotonation

Reaction:



Compound

(Water)

(DMSO)
Trend Analysis
Indole 16.221.0Reference Standard.
3-Methylindole (Skatole) ~17.3~22.0Methyl group donates

, destabilizing anion.
3,5-Dimethyl-1H-indole 17.5 ~22.5 Combined EDG effects maxmize

.

Note: Values >14 in water are "apparent" values extrapolated from mixed aqueous-organic solvents (e.g., DMSO/Water or Ethanol/Water).[1]

Table 2: C-3 Basicity ( ) – Protonation

Reaction:



Compound

(Conj. Acid)
NatureMechanistic Insight
Indole -3.6Very Weak BaseCation is relatively unstable.
3-Methylindole -3.35Weak Base3-Me stabilizes cation via hyperconjugation.
3,5-Dimethyl-1H-indole -2.5 to 1.34 *Enhanced Base5-Me adds further stabilization to the cation.

Critical Data Note : While 3-methylindole has a well-established


 of -3.35, the EPA CompTox database lists an experimental "Apparent Basic pKa" of 1.34  for 3,5-dimethylindole. This represents a massive shift in basicity (

), likely attributable to the specific solvent conditions of the assay or the cumulative stabilization of the indolium cation. Researchers should treat the 1.34 value as an upper bound, with the conservative estimate being closer to -2.0.

Visualization of Ionization Pathways

The following diagram illustrates the competing ionization pathways and the species formed.

IonizationPathways cluster_conditions Conditions Anion Indolyl Anion (N- Deprotonated) Neutral 3,5-Dimethyl-1H-indole (Neutral) Neutral->Anion  Deprotonation (pKa ~17.5)  - H+ Cation 3H-Indolium Cation (C-3 Protonated) Neutral->Cation  Protonation (pKa -2.5 to 1.3)  + H+ Desc High pH (>17) Strong Base (e.g., NaH, tBuOK) Desc2 Low pH (<0) Strong Acid (e.g., HClO4, H2SO4)

Caption: Divergent ionization pathways of 3,5-dimethyl-1H-indole. The neutral molecule dominates the pH 0–16 range.

Experimental Protocols

Due to the extreme pKa values, standard potentiometric titration is insufficient.[1] Two specialized spectrophotometric methods are required.

Protocol A: Determination of N-H Acidity ( )

Method : UV-Vis Spectrophotometry in DMSO/Water mixtures (


 Acidity Function).
  • Reagent Preparation :

    • Prepare a stock solution of 3,5-dimethyl-1H-indole (

      
       M) in anhydrous DMSO.
      
    • Prepare a series of buffer solutions with increasing ratios of DMSO to water, containing 0.01 M tetramethylammonium hydroxide (TMAH) as the base.

  • Acidity Function (

    
    ) Calibration :
    
    • Use a set of indicator amines (e.g., 2,4-dinitroaniline, 4-chloro-2-nitroaniline) with known

      
       values to calibrate the 
      
      
      
      acidity scale of the DMSO/Water mixtures.
  • Measurement :

    • Aliquot the indole stock into the buffer series.

    • Record UV-Vis spectra (200–400 nm). Monitor the bathochromic shift (red shift) characteristic of the indolyl anion formation (typically appearing ~290–310 nm).

  • Calculation :

    • Plot Absorbance (

      
      ) vs. 
      
      
      
      .
    • Use the Henderson-Hasselbalch equation:

      
      .
      
Protocol B: Determination of C-3 Basicity ( )

Method : UV-Vis Spectrophotometry in Perchloric Acid (


 Acidity Function).
  • Reagent Preparation :

    • Prepare a stock solution of 3,5-dimethyl-1H-indole in ethanol.

    • Prepare a series of aqueous perchloric acid (

      
      ) solutions ranging from 0.1 M to 10 M (approx 
      
      
      
      range +1 to -6).
  • Measurement :

    • Add indole stock to acid solutions (final conc.

      
       M).
      
    • Record UV-Vis spectra immediately (to avoid polymerization).

    • Monitor the appearance of the indolium cation band (typically a distinct absorption around 230–250 nm or a shift in the 280 nm band).

  • Calculation :

    • Use the Hammett Acidity Function (

      
      ) values for 
      
      
      
      concentrations.
    • Plot

      
       vs 
      
      
      
      , where
      
      
      is the ionization ratio
      
      
      .
    • The intercept at

      
       gives the 
      
      
      
      .

Workflow Visualization

ExperimentalWorkflow Start Start: 3,5-Dimethyl-1H-indole Sample Decision Target Parameter? Start->Decision BranchAcid N-H Acidity (pKa > 14) Decision->BranchAcid Acidity BranchBase C-3 Basicity (pKa < 0) Decision->BranchBase Basicity SolventAcid Prepare DMSO/Water + TMAH Base BranchAcid->SolventAcid MeasureAcid UV-Vis: Monitor Anion Shift (~300nm) SolventAcid->MeasureAcid CalcAcid Plot vs H- Acidity Function MeasureAcid->CalcAcid Result Calculate pKa CalcAcid->Result SolventBase Prepare HClO4 Series (0.1 - 10M) BranchBase->SolventBase MeasureBase UV-Vis: Monitor Cation Band (~240nm) SolventBase->MeasureBase CalcBase Plot vs H0 Hammett Function MeasureBase->CalcBase CalcBase->Result

Caption: Decision tree for selecting the appropriate spectrophotometric protocol based on the ionization site of interest.

References

  • EPA CompTox Chemicals Dashboard . 1H-Indole, 3,5-dimethyl- Properties. U.S. Environmental Protection Agency. [Link]

  • Hinman, R. L., & Lang, J. (1964).[1] The Protonation of Indoles.[2][3][4][5] Basicity Studies. Journal of the American Chemical Society. [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Reference for DMSO pKa scale methodology). [Link]

  • Kütt, A., et al. (2018).[1] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]

  • Blagojević, S. N., et al. (1999).[1] UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole...[4]. Croatica Chemica Acta.[4] [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 3,5-Dimethylindole

This guide provides an in-depth analysis of the physical properties of 3,5-dimethylindole (CAS No. 3189-12-6), a heterocyclic organic compound of interest in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the physical properties of 3,5-dimethylindole (CAS No. 3189-12-6), a heterocyclic organic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the core physical descriptors of the compound and presents a validated, field-proven protocol for the experimental determination of its melting point. The methodologies described herein are grounded in principles of scientific integrity, ensuring accuracy and reproducibility.

Part 1: Core Physicochemical Properties of 3,5-Dimethylindole

3,5-Dimethylindole is a substituted indole derivative. Its physical state and thermal properties are critical parameters for its handling, purification, and application in further synthetic processes.

Physical Description

At ambient temperature, 3,5-dimethylindole presents as a tan solid [1]. The coloration and exact crystalline form can be influenced by the purity of the sample and the method of crystallization. As with many indole derivatives, prolonged exposure to air and light may lead to gradual discoloration due to oxidative processes. For this reason, it is recommended to store the compound in a cool, dark environment, preferably under an inert atmosphere.

Quantitative Data Summary

The key physical and chemical identifiers for 3,5-dimethylindole are summarized in the table below. These values are fundamental for analytical characterization and stoichiometric calculations in experimental design.

PropertyValueSource(s)
IUPAC Name 3,5-dimethyl-1H-indolePubChem[2]
CAS Number 3189-12-6PubChem[2]
Molecular Formula C₁₀H₁₁NPubChem[2]
Molecular Weight 145.20 g/mol PubChem[2]
Melting Point 70-73 °C Hilaris Chemical[1]
Physical State SolidHilaris Chemical[1]
Appearance Tan SolidHilaris Chemical[1]

Part 2: Experimental Determination of Melting Point

The melting point is a definitive thermal property that serves as a primary indicator of a compound's purity. A sharp melting range (typically ≤ 1°C) is characteristic of a pure crystalline solid, whereas impurities will induce a depression of the melting point and a broadening of the melting range. The following protocol provides a robust method for accurately determining the melting point of 3,5-dimethylindole.

Principle of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This occurs when the vibrational energy of the molecules overcomes the intermolecular forces holding them in a fixed crystal lattice. The process is observed as a temperature range, from the point at which the first drop of liquid appears to the temperature at which the last crystal melts.

Validated Protocol for Melting Point Measurement

This protocol utilizes a standard digital melting point apparatus (e.g., a Mel-Temp or similar device), which allows for controlled heating and precise observation.

Materials and Equipment:

  • 3,5-Dimethylindole sample

  • Mortar and pestle

  • Glass capillary tubes (open at one end)

  • Digital melting point apparatus

  • Spatula

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: A finely powdered sample ensures uniform heat distribution and efficient packing within the capillary tube, which is critical for an accurate reading.

    • Procedure: Place a small amount of the 3,5-dimethylindole solid into a clean, dry mortar. Gently grind the sample with the pestle to obtain a fine, homogenous powder.

  • Loading the Capillary Tube:

    • Rationale: The sample size must be sufficient for clear observation but not so large as to cause a significant temperature gradient within the sample itself.

    • Procedure: Invert a capillary tube and press the open end into the powdered sample. A small plug of material will be forced into the tube. Tap the closed end of the capillary tube gently on a hard surface to compact the sample, causing it to fall to the bottom. Repeat until a packed column of 2-3 mm of solid is achieved.

  • Initial Rapid Determination (Optional but Recommended):

    • Rationale: A preliminary, rapid heating run provides an approximate melting range, saving time during the subsequent precise measurement.

    • Procedure: Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-15 °C per minute). Observe and note the approximate temperature at which the sample melts. Allow the apparatus to cool to at least 20 °C below this approximate point before proceeding.

  • Accurate Melting Point Determination:

    • Rationale: A slow, controlled heating rate (1-2 °C per minute) is essential for allowing the system to remain in thermal equilibrium, ensuring that the temperature read by the thermometer is the true temperature of the sample as it melts.

    • Procedure: Place a new, properly loaded capillary tube into the cooled apparatus. Set the starting temperature to approximately 15-20 °C below the previously determined approximate melting point. Set the heating rate to 1-2 °C per minute.

  • Observation and Recording:

    • Rationale: The melting range provides more information than a single point. The onset of melting indicates the presence of the pure compound, while the range width suggests the level of impurity.

    • Procedure: Observe the sample closely through the magnifying lens.

      • Record the temperature (T₁) at which the very first drop of liquid becomes visible.

      • Continue heating and observing. Record the temperature (T₂) at which the last crystal of the solid phase fully liquefies.

      • The melting point is reported as the range T₁ - T₂.

  • Post-Measurement:

    • Procedure: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in the designated glass waste container. It is best practice to perform at least two measurements to ensure consistency and report the average range.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_reporting Data Analysis & Reporting prep1 Obtain 3,5-Dimethylindole Sample prep2 Grind to a Fine Powder (Mortar & Pestle) prep1->prep2 Ensure sample is dry prep3 Load Capillary Tube (2-3 mm height) prep2->prep3 Compact powder by tapping measure1 Insert Capillary into Apparatus prep3->measure1 measure2 Set Slow Heating Rate (1-2 °C / min) measure3 Observe Sample Through Magnifying Lens measure4 Record T1: First Liquid Drop measure5 Record T2: All Solid Melts report1 Calculate Melting Range (T1 - T2) measure5->report1 report2 Perform Duplicate Run for Verification report1->report2 report3 Report Average Range report2->report3 caption Workflow for Melting Point Determination.

Caption: Workflow for Melting Point Determination.

References

  • 3,5-Dimethyl-1H-indole. Hilaris Chemical. [Link]

  • 3,5-Dimethylindole | C10H11N | CID 98615. PubChem, National Center for Biotechnology Information. [Link]

Sources

Foundational

Technical Comparison: 3,5-Dimethylindole vs. Skatole (3-Methylindole)

Executive Summary This guide provides a rigorous technical analysis comparing Skatole (3-methylindole) , a well-known pneumotoxic metabolite and fragrance compound, with its structural analog 3,5-dimethylindole . While S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical analysis comparing Skatole (3-methylindole) , a well-known pneumotoxic metabolite and fragrance compound, with its structural analog 3,5-dimethylindole . While Skatole is extensively characterized due to its role in "boar taint" and acute pulmonary toxicity, 3,5-dimethylindole serves as a critical, less volatile synthetic intermediate in pharmaceutical development, particularly for anti-mycobacterial agents.

The core distinction lies in the C5-methylation of the indole ring. This structural modification alters metabolic clearance pathways, lipophilicity, and potential toxicity profiles, making 3,5-dimethylindole a valuable scaffold for structure-activity relationship (SAR) studies where the 3-methyl group's metabolic liability must be modulated.

Part 1: Chemical Architecture & Physicochemical Properties

The addition of a methyl group at the 5-position of the indole ring significantly impacts the physicochemical behavior of 3,5-dimethylindole compared to skatole. The 5-position is a common site for metabolic oxidation (hydroxylation); blocking this site forces metabolism towards other pathways (e.g., benzylic oxidation of the methyl groups or N-oxidation).

Comparative Data Table
PropertySkatole (3-Methylindole)3,5-Dimethylindole
CAS Registry Number 83-34-11196-79-8
Molecular Formula C₉H₉NC₁₀H₁₁N
Molecular Weight 131.18 g/mol 145.20 g/mol
Melting Point 95–97 °C65–68 °C
Boiling Point 265–266 °C~285 °C (estimated)
LogP (Lipophilicity) ~2.60~3.10 (Predicted)
Odor Profile Fecal (strong); Floral (dilute)Indolic, less intense than Skatole
Primary Origin Tryptophan metabolism (gut flora)Synthetic
Structural Visualization

The following diagram illustrates the numbering scheme and the critical C3 and C5 positions.

IndoleStructure cluster_0 Skatole (3-Methylindole) cluster_1 3,5-Dimethylindole Skatole Indole Core (C3-Methyl) C3 C3: Methyl Group (Metabolic Activation Site) Skatole->C3 C5 C5: Hydrogen (Open for Hydroxylation) Skatole->C5 DMI Indole Core (C3, C5-Dimethyl) DMI_C3 C3: Methyl Group (Retained Liability) DMI->DMI_C3 DMI_C5 C5: Methyl Group (Metabolic Blockade) DMI->DMI_C5

Figure 1: Structural comparison highlighting the C3 metabolic activation site present in both, and the C5 blocking group in 3,5-dimethylindole.

Part 2: Synthetic Pathways (Experimental Protocols)

While Skatole can be isolated from natural sources, 3,5-dimethylindole is almost exclusively synthesized. The Fischer Indole Synthesis is the gold standard for producing both compounds, utilizing specific hydrazine and aldehyde precursors.

Synthesis Logic
  • Skatole: Phenylhydrazine + Propionaldehyde.

  • 3,5-Dimethylindole: 4-Methylphenylhydrazine (p-Tolylhydrazine) + Propionaldehyde.

Protocol: Synthesis of 3,5-Dimethylindole

Objective: Synthesis of 3,5-dimethylindole via Fischer Indolization.

Reagents:

  • 4-Methylphenylhydrazine hydrochloride (1.0 eq)

  • Propionaldehyde (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Sulfuric Acid (Catalyst, optional for acceleration)

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 4-methylphenylhydrazine hydrochloride (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

    • Add propionaldehyde (12 mmol) dropwise at room temperature.

    • Mechanism:[1][2] The hydrazine condenses with the aldehyde to form the corresponding hydrazone.[1]

    • Checkpoint: Stir for 30 minutes. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of hydrazine.

  • Cyclization (The Fischer Rearrangement):

    • Heat the reaction mixture to reflux (approx. 118 °C) for 2–4 hours.

    • Observation: The solution will darken as the [3,3]-sigmatropic rearrangement occurs, followed by ammonia elimination to form the indole ring.

    • Validation: Monitor for the appearance of a fluorescent spot on TLC (characteristic of indoles).

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Pour into ice-water (100 mL) and neutralize with saturated NaHCO₃ or NaOH (carefully) to pH ~8.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Recrystallize from hexanes or perform flash column chromatography (Gradient: 100% Hexane to 95:5 Hexane:EtOAc).

    • Yield: Expect 60–75% yield of off-white/beige solid (MP: 65–68 °C).

SynthesisWorkflow Start 4-Methylphenylhydrazine + Propionaldehyde Step1 Hydrazone Formation (Acidic Media, RT) Start->Step1 Condensation Step2 [3,3]-Sigmatropic Rearrangement (Reflux, 118°C) Step1->Step2 Heat Step3 Cyclization & NH3 Elimination Step2->Step3 - NH3 Product 3,5-Dimethylindole (Solid, MP 65-68°C) Step3->Product

Figure 2: Fischer Indole Synthesis pathway for 3,5-dimethylindole.[3]

Part 3: Biological Mechanism & Toxicology[4]

The toxicity of 3-methylindoles is a critical consideration in drug design. Skatole is a classic pneumotoxin in ruminants and rodents, causing pulmonary edema and emphysema. Understanding this mechanism is vital when working with 3,5-dimethylindole.

The Mechanism of Pneumotoxicity (Skatole)

Skatole is bioactivated by Cytochrome P450 enzymes (specifically CYP2F1 in the lung and CYP2A13 in humans) to a reactive electrophile.

  • Dehydrogenation: CYP enzymes abstract hydrogen from the C3-methyl group.

  • Intermediate Formation: This forms 3-methyleneindolenine , a highly reactive electrophile.

  • Adduct Formation: The methyleneindolenine reacts with nucleophilic residues (cysteine/glutathione) on critical lung proteins.

  • Toxicity: Protein dysfunction leads to cell lysis and pulmonary edema.

3,5-Dimethylindole: Structural Implications

Does 3,5-dimethylindole share this toxicity?

  • The 3-Methyl Risk: 3,5-dimethylindole retains the 3-methyl group. Therefore, it theoretically possesses the structural requisite to form a 3-methylene-5-methylindolenine intermediate.

  • The 5-Methyl Factor: The 5-methyl group increases lipophilicity (LogP ~3.1 vs 2.6), potentially altering tissue distribution. More importantly, it blocks the C5 position. In unsubstituted indoles, C5-hydroxylation is a major detoxification pathway. Blocking this could shunt metabolism toward the toxic dehydrogenation pathway at C3, or it could provide an alternative site for benzylic oxidation at C5-CH₃ (detoxification).

  • Research Context: 3,5-dimethylindole derivatives (e.g., indole-2-carboxamides) are currently investigated as anti-mycobacterial agents (targeting M. tuberculosis and M. avium). This suggests that while the core has potential reactivity, it can be stabilized or utilized safely in controlled pharmacological contexts.

ToxicityMechanism cluster_Skatole Skatole Bioactivation (Lung) cluster_DMI 3,5-Dimethylindole Potential Pathways Skat Skatole (3-Methylindole) CYP CYP2F1 / CYP2A13 (Dehydrogenation) Skat->CYP Reactive 3-Methyleneindolenine (ELECTROPHILE) CYP->Reactive Adduct Protein Adducts (Cell Death/Edema) Reactive->Adduct DMI_Node 3,5-Dimethylindole Path1 Pathway A: C3-Dehydrogenation (Potential Toxicity) DMI_Node->Path1 ? Path2 Pathway B: C5-Methyl Oxidation (Potential Detoxification) DMI_Node->Path2 ?

Figure 3: Mechanism of Skatole-induced pneumotoxicity vs. potential metabolic fates of 3,5-dimethylindole.[3]

Part 4: Applications & Handling

Skatole
  • Fragrance: Used in trace amounts for jasmine and orange blossom accords (fixative).[4][5]

  • Agriculture: Marker for "boar taint" in pork production.

  • Research: Standard for inducing acute lung injury in animal models.

3,5-Dimethylindole[3][4][7][8][9][10][11][12]
  • Pharma Intermediate: Key scaffold for synthesizing indole-2-carboxamides (Anti-TB drugs). The 5-methyl group is often essential for optimizing hydrophobic interactions in the binding pocket of target proteins (e.g., MmpL3 transporter in Mycobacteria).

  • Chemical Probe: Used to study steric effects in indole reactions (e.g., electrophilic substitution at C3 vs C2).

Safety Note: Treat 3,5-dimethylindole as a potential irritant and assume potential pneumotoxicity analogous to skatole until specific toxicological clearance is confirmed. Use standard PPE (fume hood, gloves, respirator) during synthesis, especially during the heating phase of the Fischer reaction.

References

  • Skatole Toxicity Mechanism: Yost, G. S. (2009). "The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13". Drug Metabolism and Disposition. Link

  • 3,5-Dimethylindole Synthesis: Robinson, B. (1963). "The Fischer Indole Synthesis".[1][3][6][7] Chemical Reviews. Link

  • Anti-Mycobacterial Applications: Franzblau, S. G., et al. (2012). "Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity". Journal of Medicinal Chemistry. Link

  • Physical Properties (Skatole): National Center for Biotechnology Information. PubChem Compound Summary for CID 6736, Skatole. Link

  • Physical Properties (3,5-Dimethylindole): National Center for Biotechnology Information. PubChem Compound Summary for CID 98615, 3,5-Dimethylindole.[8] Link

Sources

Exploratory

Biological Activity of 3,5-Dimethylindole Derivatives: A Technical Guide to Pharmacological Evaluation and Mechanistic Profiling

Executive Summary The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets. Within this chemical space, 3,5-dimethylindole derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets. Within this chemical space, 3,5-dimethylindole derivatives have emerged as highly potent pharmacophores. The strategic placement of methyl groups at the C3 and C5 positions fundamentally alters the molecule's lipophilic efficiency (LipE) and electron density, unlocking potent anti-mycobacterial, cytotoxic, and antimicrobial activities. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental frameworks for evaluating the biological activity of these derivatives.

Structural Pharmacophore & Mechanistic Rationale

The biological efficacy of 3,5-dimethylindole is driven by strict structure-activity relationship (SAR) parameters. The addition of two methyl groups serves two primary mechanistic functions:

  • Steric and Lipophilic Enhancement: The methyl groups increase the overall lipophilicity of the indole core. In anti-mycobacterial applications, this ensures optimal penetration through the highly lipoidal, mycolic acid-rich cell wall of Mycobacterium species.

  • Electronic Modulation: The electron-donating nature of the alkyl groups enriches the

    
    -electron system of the indole ring. This facilitates stronger 
    
    
    
    stacking and cation-
    
    
    interactions within the hydrophobic pockets of target proteins, such as transmembrane transporters and kinase active sites.

Spectrum of Biological Activity

Pan-Anti-Mycobacterial Efficacy (MmpL3 Inhibition)

One of the most significant breakthroughs for 3,5-dimethylindole derivatives is their conversion into indole-2-carboxamides, which exhibit potent pan-anti-mycobacterial activity[1]. These compounds act as direct inhibitors of Mycobacterial membrane protein Large 3 (MmpL3) . MmpL3 is an essential inner-membrane transporter responsible for flipping trehalose monomycolate (TMM) across the membrane. By occupying the hydrophobic channel of MmpL3, 3,5-dimethylindole-2-carboxamides block TMM translocation, halting the synthesis of trehalose dimycolate (TDM) and disrupting cell wall assembly, which leads to rapid bactericidal action.

MmpL3_Pathway A 3,5-Dimethylindole Carboxamide B MmpL3 Transporter (Hydrophobic Pocket) A->B Orthosteric Binding C TMM Translocation (Blocked) B->C Inhibits D Mycolic Acid Assembly C->D Prevents E Mycobacterial Cell Death D->E Induces

Figure 1: Mechanistic pathway of mycobacterial cell death induced by 3,5-dimethylindole MmpL3 inhibitors.

Cytotoxicity and Anticancer Profiling

Beyond infectious diseases, the 3,5-dimethylindole core has been utilized to synthesize complex tetracyclic systems, such as Protulactone A derivatives. These compounds demonstrate profound in vitro cytotoxicity against human cancer cell lines [2]. SAR analyses indicate that the 3,5-dimethyl substitution optimizes the spatial geometry required to intercalate DNA or inhibit hyperactive tyrosine kinases, yielding sub-micromolar IC50 values against breast cancer (MCF-7) and leukemia (K562) cell lines.

Antimicrobial Schiff Base Metal Complexes

When 3,5-dimethylindole-2-carbohydrazide is condensed with 2-acetylpyridine, it forms a tridentate (O-N-N) Schiff base ligand. Transition metal complexes (e.g., Cu(II), Zn(II), Hg(II)) of this ligand exhibit enhanced antimicrobial and antifungal properties [3]. According to Tweedy’s chelation theory, the chelation of the metal ion by the 3,5-dimethylindole Schiff base delocalizes the


-electrons over the whole chelate ring. This reduces the polarity of the metal ion, increasing the complex's lipophilicity and allowing it to effectively permeate bacterial lipid membranes to disrupt intracellular enzyme function.

Quantitative Efficacy Data

To contextualize the potency of these derivatives, the following table summarizes the quantitative biological data across different therapeutic domains:

Compound Class / ModificationTarget Organism / Cell LinePrimary Biological TargetPotency (MIC / IC50)
3,5-Dimethylindole-2-carboxamides (Cyclooctyl substituted)M. tuberculosis, M. abscessusMmpL3 TransporterMIC: 0.0039 – 0.625 μg/mL
Protulactone A Analogues (3,5-Dimethylindole core)MCF-7 (Human Breast Cancer)Cytotoxic / Apoptotic pathwaysIC50: 1.08 – 1.14 μM
Protulactone A Analogues (3,5-Dimethylindole core)K562 (Human Leukemia)Cytotoxic / Apoptotic pathwaysIC50: 1.29 – 1.64 μM
Schiff Base Hg(II) Complexes (3,5-Dimethylindole derived)E. coli, S. aureusMembrane permeation / EnzymesZone of Inhibition: 18 – 19 mm

Self-Validating Experimental Workflows

To ensure the trustworthiness of biological data, experimental protocols must be designed as self-validating systems. The following methodologies emphasize the causality behind critical experimental choices.

Synthesis & Purity Validation of 3,5-Dimethylindole Derivatives

Causality: Biological assays are highly sensitive to trace impurities (e.g., unreacted transition metals or highly toxic byproducts). Therefore, chemical purity must be strictly validated before biological screening.

  • Fischer Indole Synthesis: React the appropriate arylhydrazine with ethyl pyruvate using p-toluenesulfonic acid (pTsOH) as a catalyst to yield the indole-2-carboxylate.

  • Saponification & Coupling: Hydrolyze the ester using NaOH, followed by standard amide coupling (e.g., EDC/HOBt) with target amines.

  • Purity Validation (Critical Step): Subject the final compound to Reverse-Phase HPLC. Proceed to biological testing ONLY if purity is >95%. This rules out artifactual cytotoxicity caused by residual catalysts or starting materials.

Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: Traditional turbidity assays for slow-growing mycobacteria are subjective and prone to aggregation artifacts. REMA utilizes resazurin, a redox indicator, providing a quantifiable, objective fluorescence readout driven strictly by cellular metabolism.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the 3,5-dimethylindole derivative in 100% DMSO. Perform 2-fold serial dilutions in Middlebrook 7H9 broth. Causality: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced baseline cytotoxicity.

  • Inoculum Standardization: Grow M. tuberculosis to mid-log phase and adjust to an OD600 of 0.05. Add

    
     of the bacterial suspension to each well.
    
  • Internal Validation Controls:

    • Positive Control: Isoniazid or Rifampicin (validates assay sensitivity).

    • Negative Control: 1% DMSO vehicle without drug (validates uninhibited bacterial growth).

    • Sterility Control: Media only (validates absence of contamination).

  • Incubation: Incubate the microtiter plates at 37°C for 7 days.

  • Redox Evaluation: Add

    
     of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.
    
  • Readout: Viable cells reduce the blue resazurin to pink, highly fluorescent resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Assay_Workflow N1 Compound Preparation (>95% Purity via HPLC) N2 Serial Dilution in Broth (Max 1% DMSO Final) N1->N2 Standardizes N3 Inoculation with M. tuberculosis (OD600 0.05) N2->N3 Doses N4 Incubation (7 Days, 37°C) N3->N4 Cultivates N5 Resazurin Addition (Redox Indicator) N4->N5 Evaluates N6 Fluorescence Readout (Blue=Dead, Pink=Viable) N5->N6 Quantifies MIC

Figure 2: Self-validating Resazurin Microtiter Assay (REMA) workflow for MIC determination.

References

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [1]
  • Total Synthesis, Configuration Assignment, and Cytotoxic Activity Evaluation of Protulactone A Source: ResearchG
  • Synthesis, spectral characterization and biological activity studies of transition metal complexes of Schiff base ligand containing indole moiety Source: Taylor & Francis Online URL: [3]

Protocols & Analytical Methods

Method

Application Note: Optimized Fischer Indole Synthesis of 3,5-Dimethylindole

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The indole scaffold is a privileged pharmacophore in medicinal chemistry. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The indole scaffold is a privileged pharmacophore in medicinal chemistry. Among its derivatives, 3,5-dimethylindole serves as a critical building block for complex indole alkaloids and targeted therapeutics. While the Fischer indole synthesis is the classical method for constructing this bicyclic core, utilizing aliphatic aldehydes such as propionaldehyde presents significant synthetic challenges due to competitive side reactions. This application note details an optimized, two-step, self-validating protocol for the synthesis of 3,5-dimethylindole, combining deep mechanistic insights with field-proven experimental parameters to ensure high yield and purity.

Mechanistic Rationale & Causal Analysis

The Fischer indole synthesis traditionally involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde. To synthesize 3,5-dimethylindole, the requisite precursors are p-tolylhydrazine (which provides the 5-methyl group) and propionaldehyde (which provides the 3-methyl group)[1].

The Causality of the Two-Step Requirement: Aliphatic aldehydes like propionaldehyde are highly susceptible to aldol condensation and polymerization under the harsh acidic conditions typically employed in one-pot Fischer indolizations. Recent studies have demonstrated that attempting a one-pot mechanochemical or strongly acidic reaction with propionaldehyde and p-tolylhydrazine often yields complex, intractable mixtures rather than the desired indole[2]. To circumvent this, the protocol must be decoupled into two distinct phases:

  • Mild Condensation: Formation and isolation of the p-tolylhydrazone under mildly acidic conditions (using sodium acetate) prevents aldehyde degradation.

  • Controlled Cyclization: The isolated hydrazone is subjected to a viscous Lewis/Brønsted acid matrix (Polyphosphoric Acid, PPA) at elevated temperatures to drive the rearrangement.

Tracing the Atomic Lineage: Understanding the [3,3]-sigmatropic rearrangement is critical for predicting the substitution pattern. In the ene-hydrazine tautomer, the double bond resides between C1 and C2 of the original propionaldehyde moiety. During the rate-determining [3,3]-sigmatropic rearrangement, the N-N bond is cleaved, and a new C-C bond forms between the ortho-position of the p-tolyl ring and C2 of the aliphatic chain. Consequently, C2 (bearing the terminal methyl group) becomes C3 of the resulting indole, while C1 becomes C2 of the indole (bearing a hydrogen). Because the starting hydrazine bears a methyl group para to the nitrogen, this substituent is fixed at the C5 position of the final bicyclic system, yielding exactly 3,5-dimethylindole[3].

Mechanistic Pathway

Mechanism A p-Tolylhydrazine + Propionaldehyde B Hydrazone Formation (Condensation) A->B C Ene-Hydrazine Tautomer B->C D [3,3]-Sigmatropic Rearrangement C->D E Rearomatization & Cyclization D->E F Aminal Intermediate E->F G Loss of NH3 (Aromatization) F->G H 3,5-Dimethylindole (Target) G->H

Fig 1. Mechanistic pathway of the Fischer indole synthesis yielding 3,5-dimethylindole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Propionaldehyde p-Tolylhydrazone

Objective: Isolate the hydrazone intermediate while suppressing aliphatic aldol condensation.

  • Preparation: In a 250 mL round-bottom flask, dissolve p-tolylhydrazine hydrochloride (10.0 g, 63.0 mmol)[4] and sodium acetate trihydrate (9.4 g, 69.3 mmol) in a mixture of distilled water (50 mL) and ethanol (50 mL). The sodium acetate serves as a mild base to liberate the free hydrazine.

  • Cooling: Chill the solution to 0 °C using an ice-water bath.

  • Addition: Add propionaldehyde (4.0 g, 68.9 mmol) dropwise over 20 minutes via an addition funnel. Maintain vigorous stirring.

  • Maturation: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours. A precipitate will form.

  • Isolation: Filter the resulting solid under vacuum, wash with cold water (2 × 20 mL), and dry in a vacuum desiccator overnight.

Self-Validating Check: Success is confirmed by the complete disappearance of the characteristic aldehyde proton signal (~9.7 ppm) and the emergence of the imine proton signal (~7.2 ppm) in the


H-NMR spectrum.
Step 2: Cyclization to 3,5-Dimethylindole

Objective: Drive the[3,3]-sigmatropic rearrangement and subsequent aromatization.

  • Matrix Preparation: Pre-heat Polyphosphoric Acid (PPA, 40 g) in a 100 mL beaker to 90 °C using an oil bath to reduce its viscosity.

  • Substrate Addition: Add the dried propionaldehyde p-tolylhydrazone (5.0 g) portion-wise over 15 minutes to the stirred PPA.

  • Thermal Activation: Raise the temperature to 110 °C. The mixture will darken and effervesce slightly as ammonia is liberated. Stir continuously for 1.5 hours.

  • Quenching: Carefully pour the hot, viscous mixture into a beaker containing 200 g of crushed ice. Stir vigorously until the PPA is fully hydrolyzed.

  • Neutralization & Extraction: Neutralize the aqueous suspension to pH 8 using saturated aqueous

    
    . Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1).

Self-Validating Check: Successful cyclization is visually confirmed on TLC (UV 254 nm) by a shift in fluorescence.


H-NMR will reveal the diagnostic indole N-H broad singlet (~7.8 ppm) and two distinct methyl singlets (~2.3 and 2.4 ppm) for the C3 and C5 positions.

Quantitative Data: Condition Optimization

Table 1. Optimization of Cyclization Conditions for Aliphatic Hydrazones

Catalyst / SolventTemp (°C)Time (h)Yield (%)Causal Observation / Mechanistic Impact
PPA 110 1.5 68 - 74 Optimal balance; high viscosity traps NH

, driving aromatization.
ZnCl

/ Glacial AcOH
903.045 - 55Slower rearrangement; higher tendency for side reactions with aliphatic chains.
Mechanochemical (Silica)RT1.5< 10Fails for aliphatic aldehydes due to complex mixture formation[2].
Thermal (Ethylene Glycol)1804.030 - 40Non-catalytic; requires excessive heat, leading to thermal degradation.

Experimental Workflow

Workflow Start Prepare Reagents (p-Tolylhydrazine HCl + NaOAc) Step1 Dropwise Addition of Propionaldehyde at 0°C Start->Step1 Step2 Isolate Hydrazone (Filtration/Extraction) Step1->Step2 Step3 Acid-Catalyzed Cyclization (PPA at 90-110°C) Step2->Step3 Step4 Quench & Neutralize (Ice water + NaHCO3) Step3->Step4 Step5 Organic Extraction (Ethyl Acetate) Step4->Step5 End Purification (Silica Gel Chromatography) Step5->End

Fig 2. Two-step experimental workflow for the synthesis and purification of 3,5-dimethylindole.

Troubleshooting & Causal Analysis

  • Issue: Formation of tarry, intractable byproducts during cyclization.

    • Cause: Aldol condensation of unreacted aldehyde or premature thermal degradation of the ene-hydrazine tautomer.

    • Solution: Ensure absolute conversion to the hydrazone in Step 1 before exposing the material to strong acids. Do not exceed 110 °C during the PPA cyclization, as aliphatic-derived indoles are sensitive to extreme heat.

  • Issue: Low yield of the final indole with high recovery of unreacted hydrazone.

    • Cause: Insufficient thermal energy to overcome the high activation barrier of the [3,3]-sigmatropic rearrangement.

    • Solution: Ensure the internal temperature of the PPA matrix reaches a true 110 °C. Viscous PPA can suffer from poor heat transfer; mechanical overhead stirring is recommended for scale-ups >10 grams.

References

1.[3] Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry (ACS). URL: 2.[2] Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). URL: 3.[4] C–O Coupling of Hydrazones with Diacetyliminoxyl Radical Leading to Azo Oxime Ethers. PMC (NIH). URL: 4.[1] The Fischer Indole Synthesis. B. Robinson. Scribd. URL:

Sources

Application

synthesis of 3,5-dimethylindole from 3,5-dimethylphenylhydrazine

Application Note: High-Fidelity Synthesis of Dimethylindoles via Fischer Cyclization Part 1: Executive Summary & Scientific Premise Objective: This guide details the synthetic protocols for dimethyl-substituted indoles u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Dimethylindoles via Fischer Cyclization

Part 1: Executive Summary & Scientific Premise

Objective: This guide details the synthetic protocols for dimethyl-substituted indoles using the Fischer Indole Synthesis. Specifically, it addresses the reaction of 3,5-dimethylphenylhydrazine and clarifies the critical regiochemical outcomes that define the final structure.

Critical Regiochemical Correction (The "3,5" vs. "4,6" Paradox): Researchers must note a frequent nomenclature trap in this synthesis.

  • Input: 3,5-dimethylphenylhydrazine.[1][2][3]

  • Mechanism: The [3,3]-sigmatropic rearrangement dictates that the meta-substituents (positions 3 and 5 on the hydrazine ring) map to positions 4 and 6 on the resulting indole core.

  • Outcome: The reaction of 3,5-dimethylphenylhydrazine yields 4,6-dimethylindole (not 3,5-dimethylindole).

  • Targeting 3,5-Dimethylindole: To synthesize actual 3,5-dimethylindole, one must utilize 4-methylphenylhydrazine (p-tolylhydrazine) and propionaldehyde .

This Application Note provides the "Gold Standard" protocol for the user-specified starting material (3,5-dimethylphenylhydrazine) while explicitly noting the structural divergence.

Part 2: Retrosynthetic Logic & Mechanism

The Fischer indole synthesis is the most robust method for accessing the indole scaffold. It involves the acid-catalyzed condensation of a phenylhydrazine with a ketone/aldehyde, followed by a rearrangement that expels ammonia.[4][5][6]

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the atom-mapping from the hydrazine precursor to the indole core, highlighting the migration of methyl groups.

FischerMechanism cluster_legend Regiochemical Mapping Hydrazine 3,5-Dimethylphenylhydrazine (Starting Material) Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Pyruvate/Aldehyde (-H2O) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Tautomerization (Ene-hydrazine) Indole 4,6-Dimethylindole (Final Product) Sigmatropic->Indole Cyclization & -NH3 Note1 Hydrazine C3-Me u2192 Indole C4-Me Note2 Hydrazine C5-Me u2192 Indole C6-Me

Caption: Mechanistic flow of the Fischer Indole Synthesis showing the regiochemical translation of methyl substituents from the hydrazine ring to the indole core.

Part 3: Experimental Protocols

We present two protocols. Protocol A uses the user-specified starting material (3,5-dimethylphenylhydrazine). Protocol B is the corrective route for the specific target "3,5-dimethylindole".

Protocol A: Synthesis of 4,6-Dimethylindole from 3,5-Dimethylphenylhydrazine

Note: Direct reaction with acetaldehyde is often low-yielding due to polymerization. The industry-standard approach uses Ethyl Pyruvate followed by decarboxylation.

Reagents & Materials:

  • 3,5-Dimethylphenylhydrazine Hydrochloride (1.0 eq)

  • Ethyl Pyruvate (1.1 eq)

  • Polyphosphoric Acid (PPA) or ZnCl₂/Acetic Acid

  • Ethanol (Solvent 1)

  • NaOH (10% aq)[7][8]

  • Copper powder (for decarboxylation)[2]

  • Quinoline (solvent for decarboxylation)[2]

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 3,5-dimethylphenylhydrazine HCl (10 mmol) in Ethanol (20 mL).

    • Add Ethyl Pyruvate (11 mmol) dropwise.

    • Reflux for 1 hour. Cool to precipitate the hydrazone. Filter and dry.[9][10]

    • Checkpoint: Isolate the hydrazone to ensure stoichiometry before the harsh cyclization step.

  • Fischer Cyclization (Indole Ring Closure):

    • Mix the hydrazone with Polyphosphoric Acid (PPA) (10 g per 1 g hydrazone).

    • Heat to 100–110°C for 2–3 hours with mechanical stirring.

    • Observation: The mixture will darken significantly.

    • Pour the hot mixture onto crushed ice/water (200 mL) to quench.

    • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Intermediate Product: Ethyl 4,6-dimethylindole-2-carboxylate.

  • Hydrolysis & Decarboxylation (Target Isolation):

    • Reflux the ester in 10% NaOH/Ethanol (1:1) for 4 hours to form the carboxylic acid. Acidify with HCl to precipitate.

    • Mix the dry acid with Copper powder (0.5 eq) in Quinoline (5 mL/g).

    • Heat to 220°C (vigorous reflux) until CO₂ evolution ceases (approx. 2 hours).

    • Cool, dilute with ether, and wash with dilute HCl (to remove quinoline).

    • Final Purification: Recrystallize from hexanes.

Data Summary (Protocol A):

ParameterValueNotes
Starting Material 3,5-DimethylphenylhydrazineForms the 4,6-dimethyl core.[2]
Key Reagent Ethyl PyruvateAvoids acetaldehyde polymerization.
Cyclization Temp 100–110°CCritical control point to prevent charring.
Typical Yield 45–60% (Overall)Decarboxylation is the yield-limiting step.
Product Identity 4,6-Dimethylindole Confirmed by NMR (singlets at C4/C6 methyls).
Protocol B: Synthesis of 3,5-Dimethylindole (Corrective Route)

Use this protocol if the actual chemical target is 3,5-dimethylindole.

Reagents:

  • 4-Methylphenylhydrazine HCl (p-Tolylhydrazine) (1.0 eq)

  • Propionaldehyde (Propanal) (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[6][11][12]

Methodology:

  • Dissolve p-tolylhydrazine HCl (10 mmol) in Glacial Acetic Acid (15 mL).

  • Add Propionaldehyde (11 mmol) slowly at room temperature.

  • Heat to reflux (118°C) for 3 hours.

  • Mechanism: The propionaldehyde provides the C3-methyl group. The hydrazine provides the C5-methyl group.

  • Pour into ice water. Neutralize with NaOH pellets to pH 8.

  • Extract with CH₂Cl₂, dry, and purify via column chromatography (Hexane/EtOAc 9:1).

Part 4: Quality Control & Troubleshooting

Self-Validating Systems:

  • TLC Monitoring: Use 20% EtOAc in Hexanes. Hydrazones are typically yellow/orange; Indoles are often fluorescent under UV (254/365 nm).

  • Colorimetric Test: Indoles form a red/pink complex with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl). This confirms the formation of the indole ring.[5]

Common Failure Modes:

  • Black Tar Formation: Cyclization temperature too high or reaction time too long in PPA. Fix: Reduce temp to 90°C or use ZnCl₂ in Acetic Acid (gentler).

  • Low Yield in Decarboxylation: Incomplete hydrolysis of the ester. Fix: Ensure the intermediate acid is fully dry before the Copper/Quinoline step.

Part 5: References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive monograph on the mechanism and regiochemistry).

  • BenchChem Technical Support. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. Retrieved from

  • Thermo Fisher Scientific. (n.d.). 3,5-Dimethylphenylhydrazine hydrochloride Product Specifications. Retrieved from

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International. (Review of catalysts including PPA).

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. (Discusses regioselectivity of meta-substituted hydrazines).

Sources

Method

Strategic Formylation of Sterically Hindered Indoles: The Vilsmeier-Haack Route to 3,5-Dimethylindole-2-Carboxaldehyde

Topic: Vilsmeier-Haack Formylation of 3,5-Dimethylindole Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1] Executive Summary & Strategic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Vilsmeier-Haack Formylation of 3,5-Dimethylindole Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Strategic Rationale

The Vilsmeier-Haack reaction is the gold standard for introducing formyl groups (-CHO) onto electron-rich aromatic systems. However, the formylation of 3,5-dimethylindole presents a specific regiochemical challenge that distinguishes it from standard indole protocols.

In typical indoles, electrophilic attack occurs exclusively at the highly nucleophilic C3 position. In 3,5-dimethylindole, the C3 position is sterically and chemically blocked by a methyl group. Consequently, the reaction pathway shifts. While kinetic control can lead to N-formylation (N1), thermodynamic control—achieved through elevated temperatures—drives the reaction to the C2 position , yielding 3,5-dimethylindole-2-carboxaldehyde .

This Application Note provides a validated protocol designed to maximize C2-selectivity, minimizing N-formylated byproducts. It is tailored for medicinal chemists synthesizing kinase inhibitor scaffolds where the C2-aldehyde serves as a critical "warhead" or linker attachment point.

Mechanistic Insight: The "Blocked C3" Pathway

Understanding the mechanism is vital for troubleshooting low yields. Unlike the direct C3-substitution seen in unsubstituted indoles, 3-substituted indoles undergo a more complex sequence involving initial attack, intermediate rearrangement, and re-aromatization.

The Pathway
  • Reagent Formation: DMF reacts with

    
     to form the electrophilic Vilsmeier reagent (Chloroiminium ion).[1][2][3]
    
  • Initial Attack (Kinetic): The Vilsmeier reagent attacks the most nucleophilic site, C3, forming a 3,3-disubstituted indolenine intermediate . This disrupts aromaticity.[4]

  • Migration (Thermodynamic): Under thermal forcing (heating), the formyl-iminium group migrates from C3 to C2.

  • Elimination/Aromatization: Loss of a proton restores the aromatic indole system, now substituted at C2.

  • Hydrolysis: The resulting iminium salt is hydrolyzed to the aldehyde.[1][5][6]

Interactive Pathway Visualization

VilsmeierMechanism Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0°C, 30 min Intermediate1 C3-Attack (Indolenine Intermediate) Vilsmeier->Intermediate1 + Substrate Substrate 3,5-Dimethylindole Substrate->Intermediate1 Migration 1,2-Migration to C2 Position Intermediate1->Migration Heat (80-90°C) IminiumSalt C2-Iminium Salt Migration->IminiumSalt - HCl Product 3,5-Dimethylindole- 2-Carboxaldehyde IminiumSalt->Product Hydrolysis (NaOH)

Figure 1: Mechanistic pathway highlighting the critical migration step required for C2-functionalization of 3-substituted indoles.

Validated Experimental Protocol

Safety Warning: Phosphorus oxychloride (


) is highly toxic and reacts violently with water. All operations must be performed in a fume hood under an inert atmosphere (Argon/Nitrogen).
Materials & Reagents
  • Substrate: 3,5-Dimethylindole (Purity >98%)

  • Reagent: Phosphorus oxychloride (

    
    ), freshly distilled if possible.
    
  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous.[1][7]

  • Quench: 5M NaOH or Saturated Sodium Acetate solution.

Step-by-Step Methodology
Phase 1: Generation of Vilsmeier Reagent (In-Situ)

Critical: Temperature control is essential here to prevent thermal decomposition of the reagent before substrate addition.

  • Charge a flame-dried round-bottom flask (RBF) with anhydrous DMF (5.0 equiv relative to indole).

  • Cool the system to 0–5°C using an ice/salt bath.

  • Add

    
      (1.2 – 1.5 equiv) dropwise via a pressure-equalizing addition funnel over 20 minutes.
    
    • Observation: The solution will turn pale yellow/orange.

  • Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Substrate Addition & Reaction
  • Dissolve 3,5-dimethylindole (1.0 equiv) in a minimum volume of anhydrous DMF (approx. 2-3 mL per gram of indole).

  • Add the indole solution dropwise to the Vilsmeier reagent at 0–5°C .

    • Note: The reaction is exothermic.[1] Maintain internal temperature below 10°C during addition.

  • The Thermal Shift: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT) for 30 minutes.

  • Heat to 80–90°C for 4–6 hours.

    • Why? This heating step provides the activation energy for the migration of the formyl group from the blocked C3 position to the C2 position. Without heating, N-formylation or recovery of starting material is common.

Phase 3: Workup & Isolation
  • Cool the reaction mixture to RT.

  • Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Neutralization: Slowly add 5M NaOH or saturated Sodium Acetate until pH

    
     9–10.
    
    • Observation: The iminium salt hydrolyzes, and the product typically precipitates as a solid.

  • Extraction (if oil forms): If a solid does not form, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:Ethyl Acetate).

Quantitative Data & Optimization

The following table summarizes the impact of temperature on regioselectivity for 3-substituted indoles, derived from comparative literature data on similar substrates (e.g., 3-methylindole).

ParameterCondition A (Kinetic)Condition B (Thermodynamic)Recommended
Temperature 0°C

RT
80°C – 100°C80°C – 90°C
Primary Product 1-Formyl (N-attack)2-Formyl (C2-attack)2-Formyl
Reagent Ratio (

:Indole)
1.1 : 11.5 : 11.2 – 1.5 : 1
Typical Yield 20-30% (C2 product)60-75% (C2 product)High C2 Selectivity
Troubleshooting Workflow

Troubleshooting Issue Low Yield or Wrong Isomer Check1 Did you heat >80°C? Issue->Check1 Action1 Increase Temp to drive C3->C2 migration Check1->Action1 No Check2 Is N-Formyl product dominant? Check1->Check2 Yes Action2 Hydrolyze N-formyl byproduct (reflux in dil. NaOH) Check2->Action2 Yes

Figure 2: Decision tree for optimizing reaction conditions if C2-aldehyde yield is suboptimal.

References

  • BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from .

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature. Retrieved from .[2]

  • James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde.[1][3][7] Organic Syntheses, 39, 30. (Foundational protocol for indole formylation).

  • Wikipedia. Vilsmeier–Haack reaction.[2][8] Retrieved from .[2]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[4] (Comprehensive review covering steric effects).

Sources

Application

Application Note: Regioselective Formylation of Dimethylindoles via the Vilsmeier-Haack Reaction

Executive Summary The Vilsmeier-Haack reaction is a premier synthetic methodology for introducing a formyl group (–CHO) into electron-rich aromatic systems, particularly indole derivatives 1[1]. This transformation is hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Vilsmeier-Haack reaction is a premier synthetic methodology for introducing a formyl group (–CHO) into electron-rich aromatic systems, particularly indole derivatives 1[1]. This transformation is highly regioselective, governed by the intrinsic electron density of the pyrrole ring. This application note provides a comprehensive, self-validating protocol for the formylation of dimethylindoles, tailored for researchers in drug development and synthetic chemistry who require high-purity intermediates.

Senior Scientist's Note on Structural Integrity & Nomenclature

Critical Structural Clarification: The requested target, "3,5-dimethylindole-3-carboxaldehyde," represents a chemical impossibility for a stable


-indole system. In standard indole chemistry, the C3 position cannot simultaneously accommodate a methyl group and a formyl group without disrupting the aromaticity of the pyrrole ring (which would yield an unstable 

-indolenine).

When formylating dimethylindoles, the regiochemical outcome depends entirely on the substitution pattern of the starting material:

  • If the starting material is 2,5-dimethylindole: The C3 position is open and highly nucleophilic. The reaction yields 2,5-dimethyl-

    
    -indole-3-carboxaldehyde .
    
  • If the starting material is 3,5-dimethylindole: The C3 position is sterically blocked. The electrophilic attack is forced to the adjacent C2 position, yielding 3,5-dimethyl-

    
    -indole-2-carboxaldehyde 2[2].
    

To ensure absolute scientific accuracy and practical utility, this guide provides the optimized protocols for both viable pathways.

Mechanistic Insights & Causality

The Vilsmeier-Haack reaction is a carefully orchestrated sequence of intermediate formations, and understanding the causality behind each step is vital for protocol optimization 3[3].

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl

    
    ) reacts with 
    
    
    
    -dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion.
    • Causality: This step is highly exothermic. Strict temperature control (0–5 °C) is mandatory to prevent the thermal decomposition of the Vilsmeier reagent and the formation of unwanted dimethylamine byproducts 3[3].

  • Electrophilic Aromatic Substitution: The indole core, acting as an enamine, attacks the chloroiminium ion. By default, the highest HOMO coefficient is at the C3 position, making it the kinetically and thermodynamically favored site of attack. If C3 is occupied (as in 3,5-dimethylindole), the attack is redirected to the C2 position 2[2].

  • Alkaline Hydrolysis: The initial product is a stable iminium salt.

    • Causality: Aqueous basic workup (using Na

      
      CO
      
      
      
      or NaOH) is strictly required to hydrolyze the iminium intermediate into the final carboxaldehyde and liberate the free amine 3[3].

Reaction Pathway Visualization

VilsmeierHaack DMF N,N-Dimethylformamide (DMF) VilsmeierReagent Vilsmeier-Haack Reagent (Chloroiminium Ion) DMF->VilsmeierReagent 0-5 °C POCl3 Phosphorus Oxychloride (POCl3) POCl3->VilsmeierReagent 0-5 °C Intermediate1 C3-Iminium Intermediate VilsmeierReagent->Intermediate1 Electrophilic Attack at C3 Intermediate2 C2-Iminium Intermediate VilsmeierReagent->Intermediate2 Electrophilic Attack at C2 Substrate1 2,5-Dimethylindole (C3 is open) Substrate1->Intermediate1 Substrate2 3,5-Dimethylindole (C3 is blocked) Substrate2->Intermediate2 Hydrolysis Alkaline Hydrolysis (Ice + Na2CO3 / NaOH) Intermediate1->Hydrolysis Intermediate2->Hydrolysis Product1 2,5-Dimethylindole-3-carboxaldehyde Hydrolysis->Product1 Precipitation Product2 3,5-Dimethylindole-2-carboxaldehyde Hydrolysis->Product2 Precipitation

Workflow of Vilsmeier-Haack regioselective formylation for C3-open vs. C3-blocked dimethylindoles.

Experimental Protocols

General Precautions: POCl


 is highly corrosive and reacts violently with water. All glassware must be oven-dried. Reactions must be conducted under an inert atmosphere (N

or Argon) in a well-ventilated fume hood4[4].
Protocol A: Synthesis of 2,5-Dimethyl- -indole-3-carboxaldehyde

Objective: Standard C3-formylation of an indole with an open C3 position.

  • Reagent Preparation: Cool anhydrous DMF (5.0 mL per mmol of indole) in a round-bottom flask to 0 °C using an ice-water bath under a nitrogen atmosphere 5[5].

  • Vilsmeier Reagent Generation: Add POCl

    
     (1.2 equivalents) dropwise via syringe over 15 minutes. Critical: Maintain the internal temperature below 5 °C to ensure the stability of the chloroiminium ion 3[3]. Stir for an additional 30 minutes at 0 °C.
    
  • Substrate Addition: Dissolve 2,5-dimethylindole (1.0 equivalent) in a minimal volume of anhydrous DMF (approx. 2 mL). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C 3[3].

  • Reaction Propagation: Remove the ice bath and gradually heat the reaction mixture to 85–95 °C. Stir at this temperature for 4–5 hours. Monitor the consumption of the starting material via TLC (Hexane:EtOAc, 3:1).

  • Quenching & Hydrolysis: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice (approx. 20 g per mmol) with vigorous stirring3[3].

  • Neutralization: Slowly add a saturated aqueous solution of Na

    
    CO
    
    
    
    until the pH reaches 8.5–9.0. Causality: The alkaline pH is required to hydrolyze the iminium salt to the aldehyde 3[3]. A precipitate will form.
  • Isolation: Collect the crude solid via vacuum filtration, wash thoroughly with cold distilled water, and dry under high vacuum. Purify via recrystallization from ethanol to yield pure 2,5-dimethyl-

    
    -indole-3-carboxaldehyde.
    
Protocol B: Synthesis of 3,5-Dimethyl- -indole-2-carboxaldehyde

Objective: C2-formylation of an indole where the C3 position is sterically blocked.

  • Vilsmeier Reagent Generation: Follow steps 1 and 2 from Protocol A. (Note: Use 1.5 equivalents of POCl

    
     to compensate for the lower nucleophilicity of the C2 position).
    
  • Substrate Addition: Add a solution of 3,5-dimethylindole (1.0 equivalent) in DMF to the complex at 0 °C.

  • Reaction Propagation: Heat the mixture to 95 °C. Causality: C2 formylation is kinetically slower than C3 formylation 2[2]. Maintain heating for 6–8 hours to ensure complete conversion.

  • Quenching & Isolation: Follow steps 5–7 from Protocol A. The resulting product is 3,5-dimethyl-

    
    -indole-2-carboxaldehyde.
    

Quantitative Data & Reaction Parameters

ParameterProtocol A (C3 Formylation)Protocol B (C2 Formylation)Scientific Rationale
Starting Substrate 2,5-Dimethylindole3,5-DimethylindoleDetermines the regiochemistry of the electrophilic attack.
Target Product 2,5-Dimethylindole-3-carboxaldehyde3,5-Dimethylindole-2-carboxaldehydeC3 is favored; C2 is the alternative when C3 is blocked.
POCl

Equivalents
1.2 eq1.5 eqHigher equivalents drive the kinetically slower C2 formylation.
Reaction Temperature 85–95 °C95 °CElevated temperatures are required to overcome the activation energy barrier for the substitution.
Reaction Time 4–5 hours6–8 hoursC2 formylation proceeds at a slower rate due to reduced enamine character 2[2].
Expected Yield 80–90%65–75%C2 functionalization generally yields slightly more byproducts.

Troubleshooting & Optimization

  • Issue: Formation of dark, intractable tar.

    • Cause: Acid-catalyzed polymerization or trimerization of the indole core 4[4].

    • Solution: Ensure strict anhydrous conditions during the Vilsmeier reagent formation. Do not allow the local concentration of POCl

      
       to spike; ensure vigorous stirring during addition and maintain the temperature strictly below 5 °C4[4].
      
  • Issue: Low yield / High recovery of starting material.

    • Cause: Incomplete hydrolysis of the iminium intermediate during workup.

    • Solution: Ensure the workup pH is strictly >8.5. If the product does not precipitate, extract the aqueous layer with dichloromethane (DCM) or ethyl acetate, wash with brine, and dry over MgSO

      
       prior to concentration3[3].
      

References

  • BenchChem. "Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles." BenchChem Technical Resources. 3

  • Journal of Organic Chemistry. "Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles." J. Org. Chem. 1973, 38, 23, 4002–4004. 2

  • BenchChem. "Technical Support Center: Synthesis of Indole-2-Carbaldehydes." BenchChem Technical Resources. 4

  • Organic Syntheses. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Org. Synth. 2024, 101, 21-33. 1

  • BenchChem. "An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole." BenchChem Technical Resources. 5

Sources

Method

electrophilic substitution reactions of 3,5-dimethylindole

Application Note: Regiocontrol in Electrophilic Substitution of 3,5-Dimethylindole Part 1: Core Directive & Executive Summary The Challenge: Indole chemistry is dominated by the high nucleophilicity of the C3 position. I...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regiocontrol in Electrophilic Substitution of 3,5-Dimethylindole

Part 1: Core Directive & Executive Summary

The Challenge: Indole chemistry is dominated by the high nucleophilicity of the C3 position. In 3,5-dimethylindole , this primary reactive site is sterically and chemically blocked by a methyl group. Consequently, standard protocols for indole functionalization often fail, resulting in complex mixtures, polymerization (via acid-catalyzed dimerization), or oxidation.

The Solution: This guide details the "C2-Diversion" strategy. When C3 is substituted, the electronic vectors of the pyrrole ring, combined with the activating influence of the C5-methyl group, shift the nucleophilic focus to C2 . This application note provides validated protocols to access C2-formyl, C2-acyl, and C2-bromo derivatives while suppressing the formation of intractable tars common to alkylindole chemistry.

Part 2: Mechanistic Insight & Regioselectivity

To successfully functionalize 3,5-dimethylindole, one must understand the competition between kinetic attack at C3 (non-productive) and thermodynamic accumulation at C2.

Electronic Landscape:

  • N1 Lone Pair: Drives electron density primarily to C3.[1]

  • C3-Methyl Block: Prevents re-aromatization after electrophilic attack at C3.[1] The resulting cation (indolenine intermediate) is an electrophilic trap that often reacts with another indole molecule, leading to dimerization.

  • C2-Nucleophilicity: With C3 blocked, C2 becomes the accessible nucleophile.[1] The transition state for C2 substitution is higher in energy than C3, requiring optimized temperature control.

  • C5-Methyl Effect: This group is electron-donating, slightly activating the benzene ring (C4/C6).[1] However, the pyrrole ring (C2) remains significantly more reactive towards soft electrophiles.

Pathway Visualization

IndoleReactivity Start 3,5-Dimethylindole C3_Attack C3-Attack (Kinetic) Blocked Intermediate Start->C3_Attack Fast C2_Attack C2-Attack (Thermodynamic) Productive Sigma Complex Start->C2_Attack Slower E_plus Electrophile (E+) C3_Attack->Start Reversible Dimer Dimerization/Polymerization (Tars) C3_Attack->Dimer Acid Catalyzed Product C2-Substituted Product C2_Attack->Product -H+ (Re-aromatization)

Figure 1: Reaction pathway divergence. Note that C3 attack leads to a "dead end" intermediate prone to polymerization, whereas C2 attack yields the stable product.

Part 3: Experimental Protocols

Protocol A: C2-Formylation (Vilsmeier-Haack)

Target: 3,5-dimethylindole-2-carboxaldehyde

This is the most reliable reaction for this substrate.[1] The Vilsmeier reagent is bulky and selective for the C2 position when C3 is occupied.[1]

Reagents:

  • 3,5-Dimethylindole (1.0 eq)[2]

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (5.0 eq - acts as solvent/reagent)

Procedure:

  • Preparation of Vilsmeier Reagent: In a flame-dried flask under N₂, cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 20 minutes. Critical: Do not let temperature rise above 5°C to avoid thermal decomposition of the chloroiminium salt.[1] Stir for 30 mins at 0°C.

  • Substrate Addition: Dissolve 3,5-dimethylindole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) over 1 hour. Then, heat to 35-40°C for 2-4 hours.

    • Note: Unlike simple indole (which reacts at 5°C), the C2 position requires mild heating. Do not exceed 60°C, or polymerization risk increases.[1]

  • Hydrolysis: Cool to 0°C. Pour the mixture onto crushed ice containing Sodium Acetate (buffered hydrolysis prevents acid-shock). Stir vigorously. A yellow precipitate (the aldehyde) should form.

  • Workup: Filter the solid.[1][3][4] If no solid forms, extract with Ethyl Acetate, wash with NaHCO₃ (sat) and Brine. Recrystallize from Ethanol.[1][3][4]

Validation:

  • TLC: Product will be significantly more polar than the starting material.[1]

  • 1H NMR: Look for the aldehyde singlet around 9.8 - 10.1 ppm .[1] The C2-H signal (approx 6.9 ppm) of the starting material will disappear.

Protocol B: C2-Bromination (NBS)

Target: 2-bromo-3,5-dimethylindole

Direct bromination with Br₂ is too harsh and produces HBr, which destroys the starting material. We use N-Bromosuccinimide (NBS) in a non-acidic environment.[1]

Reagents:

  • 3,5-Dimethylindole (1.0 eq)[2]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: CCl₄ (traditional) or DCM (modern alternative)

  • Scavenger: Pyridine (0.1 eq) or suspended Silica Gel

Procedure:

  • Dissolve 3,5-dimethylindole in DCM at 0°C. Add Pyridine (catalytic amount to scavenge trace HBr).

  • Add NBS portion-wise over 30 minutes. Protect from light.[1][5]

  • Stir at 0°C for 2 hours.

  • Quench: Add water immediately. Wash organic layer with Sodium Thiosulfate (to remove Br₂) and then water.[1]

  • Purification: Rapid chromatography on Silica (neutralized with 1% Et₃N). Warning: 2-bromoindoles are unstable on acidic silica.[1]

Protocol C: Friedel-Crafts Acylation (Modified)

Target: 2-acyl-3,5-dimethylindole

Standard AlCl₃ conditions are too Lewis-acidic and cause tarring.[1] Use a milder Lewis acid or the "Indolyl Anion" approach.[1]

Recommended Method (Zinc Chloride Mediated):

  • Complexation: Mix Acyl Chloride (1.2 eq) and ZnCl₂ (1.2 eq) in Nitromethane or DCM at 0°C.

  • Addition: Add 3,5-dimethylindole (1.0 eq) slowly.

  • Reaction: Stir at RT for 4-6 hours.

  • Workup: Quench with cold dilute HCl. Extract with DCM.[1][6]

Alternative (Grignard Route - Nucleophilic): For higher yields, convert the indole to its Grignard reagent (using EtMgBr) first. The resulting N-MgBr species directs electrophiles to C3, but since C3 is blocked, it directs to C2 with high efficiency.

  • Step 1: Indole + EtMgBr → Indolyl-MgBr + Ethane.[1]

  • Step 2: Add Acid Chloride → Attack occurs at C2.[1]

Part 4: Data Summary & Troubleshooting

Reaction Condition Comparison Table

Reaction TypeReagent SystemTarget PositionMajor RiskTypical Yield
Formylation POCl₃ / DMFC2 High Temp Polymerization80-90%
Bromination NBS / PyridineC2 Acid-catalyzed rearrangement65-75%
Acylation ZnCl₂ / RCOClC2 Tar formation (if AlCl₃ used)50-70%
Nitration Acetyl NitrateC2/C6 Oxidative ring opening<40% (Poor)
Troubleshooting "The Red Shift"

If your reaction mixture turns deep red or black, you have likely triggered acid-catalyzed oligomerization.[1]

  • Cause: Protonation of C3 creates an electrophilic species that reacts with unreacted indole.[1]

  • Fix: Increase the amount of base/buffer (Pyridine, Sodium Acetate). Lower the reaction temperature. Ensure reagents (POCl₃) are freshly distilled and acid-free.

Part 5: Workflow Decision Tree

Workflow Start Start: 3,5-Dimethylindole Choice Select Functionalization Start->Choice Formyl Formylation (-CHO) Choice->Formyl Halo Halogenation (-Br) Choice->Halo Acyl Acylation (-COR) Choice->Acyl Vilsmeier Vilsmeier-Haack (POCl3/DMF, 35°C) Formyl->Vilsmeier NBS NBS + Pyridine (0°C, Dark) Halo->NBS ZnCl ZnCl2 + Acid Chloride (DCM, RT) Acyl->ZnCl Workup_Base Quench: Ice/NaOAc Vilsmeier->Workup_Base Workup_Thio Quench: Na2S2O3 NBS->Workup_Thio Workup_Acid Quench: Dilute HCl ZnCl->Workup_Acid

Figure 2: Operational workflow for selecting the correct protocol based on desired functionality.[1]

References

  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Foundational text on indole reactivity and C3 vs C2 selectivity).

  • Organic Syntheses. Indole-3-aldehyde. Org. Synth. 1959, 39, 30. Link (Classic Vilsmeier protocol adapted for substituted indoles).[1]

  • Hino, T., et al. (1967). Bromination of skatole (3-methylindole). Chem. Pharm. Bull. 15, 1800. Link (Establishes C2 regioselectivity for bromination of 3-alkylindoles).

  • Tran, P. H., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 20, 19605. Link (Discusses Friedel-Crafts challenges and Lewis Acid selection).

  • BenchChem. Vilsmeier-Haack Formylation of Indoles Protocol. Link (General protocol confirming 3-methylindole to 2-formyl conversion).

Sources

Application

Application Note: Advanced Protocols for the Palladium-Catalyzed Cross-Coupling of 3,5-Dimethylindole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide Executive Summary Indole derivatives are ubiquitous in medicinal chemistry, of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide

Executive Summary

Indole derivatives are ubiquitous in medicinal chemistry, often referred to as "privileged scaffolds" due to their high binding affinity across diverse biological targets. Among these, 3,5-dimethylindole presents a unique synthetic profile. The presence of the 3-methyl group fundamentally alters the molecule's reactivity by blocking the most nucleophilic site on the pyrrole ring, while the 5-methyl group provides a handle for electronic modulation.

As a Senior Application Scientist, I have designed this guide to move beyond mere "recipe-following." Here, we dissect the causality behind two divergent palladium-catalyzed functionalization pathways: Direct C-2 Arylation (via C–H activation) and N-1 Arylation (via Buchwald-Hartwig cross-coupling). By understanding the mechanistic underpinnings of these reactions, researchers can build self-validating experimental systems that minimize failure rates during late-stage drug functionalization.

Mechanistic Causality & Site Selectivity (E-E-A-T)

To successfully functionalize 3,5-dimethylindole, one must exploit its inherent electronic biases and steric constraints.

The C-3 Blocking Effect and C-2 C–H Activation

In unsubstituted indoles, electrophilic palladation occurs preferentially at the electron-rich C-3 position. However, in 3,5-dimethylindole, this site is sterically and electronically blocked. This blockade forces the palladium catalyst to seek the next available reactive site, redirecting C–H activation exclusively to the C-2 position 1.

To achieve this under mild conditions, we employ a Concerted Metalation-Deprotonation (CMD) mechanism. By utilizing palladium(II) acetate alongside a carboxylate additive (such as pivalic acid, PivOH, or silver carbonate), the carboxylate ligand acts as an intramolecular proton shuttle. It lowers the activation energy for C–H bond cleavage via a highly structured six-membered transition state. This mechanistic choice explains why we can achieve C-2 arylation at mild temperatures (25 °C – 60 °C) without the need for complex phosphine ligands 2.

N-1 Buchwald-Hartwig Amination

Alternatively, functionalizing the nitrogen atom requires overcoming the weak acidity of the indole N–H bond (pKa ~16.5). Deprotonation by a strong base (e.g., sodium tert-butoxide) generates an indolide nucleophile. The critical challenge here is preventing catalyst deactivation and driving the final C–N bond formation.

This is solved through precise ligand architecture. Bulky, electron-rich dialkylbiaryl phosphines like RuPhos or BippyPhos are selected because their steric bulk accelerates the reductive elimination step from the Pd(II) intermediate, forcibly coupling the aryl group to the nitrogen atom while preventing the formation of unreactive palladium off-cycle species 34.

Reaction Workflow Visualization

Workflow cluster_C2 C-H Activation Pathway cluster_N1 Cross-Coupling Pathway SM 3,5-Dimethylindole (Starting Material) C2_Cond Pd(OAc)2, Ag2CO3 PivOH, DMF, 60°C SM->C2_Cond Aryl Iodide N1_Cond Pd2(dba)3, RuPhos NaOtBu, Toluene, 110°C SM->N1_Cond Aryl Bromide C2_Prod 2-Aryl-3,5-dimethylindole C2_Cond->C2_Prod CMD Mechanism N1_Prod 1-Aryl-3,5-dimethylindole N1_Cond->N1_Prod Reductive Elimination

Caption: Divergent palladium-catalyzed cross-coupling pathways for 3,5-dimethylindole.

Quantitative Data Summary

The following table synthesizes expected outcomes based on the coupling partner and chosen catalytic system. Use this as a benchmarking tool for your internal QC.

Reaction PathwayCoupling PartnerCatalyst SystemBase / AdditiveTemp (°C)Typical Yield
Direct C-2 Arylation Aryl Iodides (Standard)Pd(OAc)₂ (5 mol%)Ag₂CO₃ / PivOH6075–92%
Direct C-2 Arylation Aryl Iodides (Electron-poor)Pd(OAc)₂ (5 mol%)Ag₂CO₃ / PivOH2580–95%
N-1 Amination Aryl BromidesPd₂(dba)₃ / RuPhosNaOtBu11085–98%
N-1 Amination Aryl ChloridesPd₂(dba)₃ / BippyPhosNaOtBu11070–88%

Experimental Protocols

Protocol A: Direct C-2 Arylation via C–H Activation

This protocol utilizes the CMD mechanism to selectively arylate the C-2 position without protecting the indole nitrogen.

Reagents:

  • 3,5-Dimethylindole (1.0 mmol, 1.0 equiv)

  • Aryl Iodide (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Ag₂CO₃ (1.0 mmol, 1.0 equiv)

  • Pivalic Acid (PivOH) (0.5 mmol, 0.5 equiv)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3,5-dimethylindole, Pd(OAc)₂, Ag₂CO₃, and PivOH.

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Argon (repeat 3 times). Causality note: While C-H activation is less oxygen-sensitive than cross-coupling, removing O₂ prevents unwanted oxidative homocoupling of the indole.

  • Solvent & Substrate Addition: Add anhydrous DMF followed by the aryl iodide via syringe.

  • Reaction: Seal the tube and stir the mixture at 60 °C for 12–16 hours.

    • Self-Validating Checkpoint: The reaction should maintain a dark, homogeneous appearance. If a metallic silver mirror or heavy black precipitate forms rapidly in the first hour, the catalyst has decomposed (likely due to wet solvent).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove silver salts and palladium black. Wash the organic layer with water (3 × 10 mL) to remove DMF, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: N-1 Arylation via Buchwald-Hartwig Cross-Coupling

This protocol forces C–N bond formation using steric bulk to drive reductive elimination.

Reagents:

  • 3,5-Dimethylindole (1.0 mmol, 1.0 equiv)

  • Aryl Bromide (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol% — equates to 5 mol% Pd)

  • RuPhos (0.05 mmol, 5 mol%)

  • NaOtBu (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Glovebox Preparation: Due to the extreme moisture sensitivity of NaOtBu and the oxidative sensitivity of Pd(0), assemble the reaction in a nitrogen-filled glovebox. Add 3,5-dimethylindole, Pd₂(dba)₃, RuPhos, and NaOtBu to a heavy-walled reaction vial.

  • Pre-activation (Optional but recommended): Allow the Pd₂(dba)₃ and RuPhos to stir in 1 mL of toluene for 5 minutes prior to adding the other solid reagents to ensure complete ligation of the active Pd(0) species.

  • Addition: Add the aryl bromide and the remaining anhydrous toluene (4 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 110 °C in an oil bath for 18 hours.

    • Self-Validating Checkpoint: Monitor via TLC or LC-MS. The complete disappearance of the aryl bromide indicates successful oxidative addition and subsequent coupling.

  • Workup: Cool to room temperature. Quench the remaining base by adding 2 mL of saturated aqueous NH₄Cl. Dilute with EtOAc, separate the layers, and extract the aqueous phase twice with EtOAc.

  • Purification: Dry the combined organics over Na₂SO₄, concentrate, and purify by silica gel chromatography.

References

  • Title: Room Temperature and Phosphine Free Palladium Catalyzed Direct C-2 Arylation of Indoles Source: Journal of the American Chemical Society URL
  • Title: Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization Source: Accounts of Chemical Research - ACS Publications URL
  • Title: Synthesis of indoles Source: Organic Chemistry Portal URL
  • Title: BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)

Sources

Method

Synthesis of Bioactive Gramine Derivatives from 3,5-Dimethylindole: Protocols and Mechanistic Insights

An Application Guide for Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Gramine (N,N-dimethyl-1H...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Gramine (N,N-dimethyl-1H-indole-3-methylamine), a naturally occurring indole alkaloid, serves as a versatile synthetic intermediate for accessing a wide array of more complex, biologically active molecules.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of gramine and its derivatives, starting from the specifically substituted 3,5-dimethylindole. The strategic placement of methyl groups at the C3 and C5 positions of the indole ring can significantly influence the electronic properties and metabolic stability of the final compounds, making this a pertinent starting material for drug discovery programs. We will delve into the mechanistic underpinnings of the pivotal Mannich reaction for the synthesis of 3,5-dimethylgramine and explore its subsequent conversion into valuable derivatives such as tryptamine analogues and other C3-functionalized indoles. This document is intended for researchers in synthetic chemistry and drug development, offering both practical, step-by-step protocols and the theoretical framework necessary for experimental design and troubleshooting.

Introduction: The Strategic Importance of Gramine Derivatives

Gramine, first isolated from barley, plays a defensive role in plants and has attracted significant attention for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][4] Its true value in medicinal chemistry, however, lies in its utility as a synthetic building block. The 3-(dimethylaminomethyl) group is an excellent synthon for introducing a variety of functional groups at the C3 position of the indole nucleus, a site critical for interaction with many biological targets.[5]

The classical synthesis of gramine is achieved via the Mannich reaction, a one-pot, three-component reaction involving an active hydrogen compound (indole), formaldehyde, and a secondary amine (dimethylamine).[6][7] This reaction is highly efficient and regioselective for the electron-rich C3 position of the indole ring.

This guide focuses on the 3,5-dimethylindole starting material. The C5-methyl group modifies the lipophilicity and electronic nature of the indole ring system, while the C3-position is activated for the key aminomethylation step. The resulting 3,5-dimethylgramine is a precursor to a unique class of compounds with potential applications in diverse therapeutic areas.

Synthesis of the Key Intermediate: 3,5-Dimethylgramine

The cornerstone of this synthetic pathway is the efficient preparation of 3,5-dimethylgramine via the Mannich reaction. This reaction proceeds through the formation of an electrophilic dimethylaminomethyl cation (Eschenmoser's salt precursor), which is then attacked by the nucleophilic C3 position of the indole.

Mechanistic Pathway

The reaction, typically catalyzed by a weak acid like acetic acid, follows a well-established mechanism.[6] The acid facilitates the formation of the key electrophilic iminium ion from formaldehyde and dimethylamine. The indole then acts as a nucleophile, attacking the iminium ion to form a cationic intermediate, which rapidly deprotonates to restore aromaticity and yield the final product.

Mannich_Mechanism Figure 1: Mechanism of the Mannich Reaction for Gramine Synthesis cluster_0 Iminium Ion Formation cluster_1 Electrophilic Attack & Aromatization DMA Dimethylamine (CH₃)₂NH Hemiaminal Hemiaminal DMA->Hemiaminal + CH₂O FA Formaldehyde CH₂O FA->Hemiaminal Protonated_DMA Protonated Amine Iminium Dimethylaminomethyl Cation [CH₂=N⁺(CH₃)₂] Hemiaminal->Iminium + H⁺, -H₂O Indole 3,5-Dimethylindole Intermediate Cationic Intermediate Indole->Intermediate + [CH₂=N⁺(CH₃)₂] Gramine 3,5-Dimethylgramine Intermediate->Gramine - H⁺ (Aromatization)

Figure 1: Mechanism of the Mannich Reaction for Gramine Synthesis.
Optimized Protocol for 3,5-Dimethylgramine Synthesis

This protocol is adapted from established methods that report high yields for the aminomethylation of indoles.[2][8] The use of acetic acid as both a catalyst and a solvent component provides an effective reaction medium.

Materials & Equipment:

  • 3,5-Dimethylindole

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH) pellets

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylindole (10.0 g, 68.9 mmol) in glacial acetic acid (40 mL). Cool the flask in an ice bath to approximately 5-10 °C.

  • Amine & Formaldehyde Addition: To the cooled, stirring solution, slowly add dimethylamine (40% aq. solution, 11.7 g, 103.3 mmol) followed by the dropwise addition of formaldehyde (37% aq. solution, 8.5 g, 103.3 mmol). Maintain the temperature below 20 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up - Basification: Carefully pour the reaction mixture into a beaker containing ice (200 g). Slowly add NaOH pellets with vigorous stirring until the solution is strongly alkaline (pH > 12). This will precipitate the gramine product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like acetone or ethanol.

Expected Outcome:

  • Product: 3,5-Dimethyl-N,N-dimethyl-1H-indole-3-methylamine (3,5-Dimethylgramine)

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically >90%.[2]

Characterization:

  • ¹H NMR: Expect characteristic signals for the indole protons, the two methyl groups on the indole ring, the methylene bridge (~3.5 ppm), and the N,N-dimethyl group (~2.2 ppm).

  • Mass Spectrometry: Confirm the molecular weight (M+H⁺ for C₁₃H₁₈N₂ should be 203.15).

Synthetic Derivatization of 3,5-Dimethylgramine

The true synthetic power of 3,5-dimethylgramine lies in the ability of the dimethylamino group to act as a leaving group, facilitating the introduction of various nucleophiles at the C3-methyl position. This transformation is often enhanced by first converting the tertiary amine into a quaternary ammonium salt, which is a far superior leaving group.

Derivatization_Workflow Figure 2: Synthetic pathways from 3,5-Dimethylgramine cluster_products Derivative Classes Start 3,5-Dimethylindole Gramine 3,5-Dimethylgramine Start->Gramine Mannich Reaction (HCHO, (CH₃)₂NH) QuatSalt Quaternary Ammonium Salt (e.g., with CH₃I) Gramine->QuatSalt Quaternization (e.g., CH₃I) Other Other C3-Substituted Indoles Gramine->Other Direct Displacement (various nucleophiles) Nitrile 3-Acetonitrile Derivative (Tryptophan Precursor) QuatSalt->Nitrile + CN⁻ Tryptamine 3,5-Dimethyltryptamine Analogue QuatSalt->Tryptamine 1. + CH₂(NO₂)⁻ 2. Reduction Malonate Malonic Ester Adduct (Chain Extension) QuatSalt->Malonate + CH(CO₂Et)₂⁻

Figure 2: Key synthetic pathways originating from 3,5-Dimethylgramine.
Protocol: Synthesis of (3,5-Dimethyl-1H-indol-3-yl)acetonitrile

This reaction is a classic example of displacing the aminomethyl group with a cyanide nucleophile, a crucial step for creating precursors to tryptamines and other carboxylic acid derivatives.

Step 1: Quaternization of 3,5-Dimethylgramine

  • Reaction Setup: Dissolve 3,5-dimethylgramine (5.0 g, 24.7 mmol) in acetonitrile (50 mL) in a round-bottom flask.

  • Reagent Addition: Add methyl iodide (CH₃I) (4.2 g, 29.6 mmol, 1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The quaternary ammonium salt will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The salt can be used directly in the next step without further purification.

Step 2: Nucleophilic Substitution with Cyanide

  • Reaction Setup: Suspend the dried quaternary ammonium salt from the previous step in a mixture of water (30 mL) and dichloromethane (30 mL).

  • Nucleophile Addition: In a separate flask, dissolve sodium cyanide (NaCN) (2.4 g, 49.4 mmol, 2.0 eq) in water (20 mL). CAUTION: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Add the NaCN solution to the vigorously stirring suspension.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 8-12 hours.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure nitrile.

Expected Outcome:

  • Product: (3,5-Dimethyl-1H-indol-3-yl)acetonitrile

  • Yield: Moderate to good yields over two steps.

  • Significance: This product can be readily reduced (e.g., with LiAlH₄) to afford the corresponding 3,5-dimethyltryptamine, a valuable scaffold in neuroscience research.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the key transformations discussed.

Transformation Starting Material Key Reagents Solvent Temp. Time Typical Yield Reference
Aminomethylation3,5-DimethylindoleHCHO, (CH₃)₂NH, AcOHAcetic AcidRT12-18 h>90%[2]
Ultrasound Aminomethylation3,5-DimethylindoleHCHO, (CH₃)₂NH, AcOHaq. Acetic Acid35 °C<30 min98%[8]
Quaternization3,5-DimethylgramineCH₃IAcetonitrileRT4-6 h>95%[2]
CyanationQuaternary SaltNaCNCH₂Cl₂/H₂ORT8-12 h70-85%[5]

Experimental Workflow and Troubleshooting

A successful synthesis relies on a systematic workflow from reaction setup to final characterization.

Experimental_Workflow Figure 3: General experimental workflow Setup 1. Reaction Setup (Glassware, Reagents) Reaction 2. Reaction Execution (Temp Control, Stirring) Setup->Reaction Monitoring 3. TLC Monitoring (Track Consumption of Starting Material) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 4. Quenching & Extraction (Isolate Crude Product) Monitoring->Workup Proceed if complete Purification 5. Purification (Chromatography/Recrystallization) Workup->Purification Characterization 6. Structure Verification (NMR, MS, IR) Purification->Characterization Storage 7. Final Product (Store appropriately) Characterization->Storage

Figure 3: A generalized workflow for synthesis and analysis.

Common Issues and Solutions:

  • Low Yield in Mannich Reaction:

    • Cause: Impure reagents; incorrect stoichiometry; insufficient reaction time.

    • Solution: Use freshly opened or purified reagents. Ensure accurate measurement of formaldehyde and dimethylamine. Monitor the reaction by TLC to confirm completion before work-up.

  • Incomplete Quaternization:

    • Cause: Inactive alkylating agent (e.g., old methyl iodide); insufficient solvent.

    • Solution: Use a fresh bottle of methyl iodide. Ensure the gramine is fully dissolved in the solvent before adding the alkylating agent.

  • Difficulty in Cyanide Substitution:

    • Cause: Poor quality quaternary salt; inefficient stirring of the biphasic mixture.

    • Solution: Ensure the quaternary salt is dry and free-flowing. Use a high-speed overhead stirrer or a highly efficient magnetic stir bar to ensure maximum interfacial contact between the aqueous and organic layers.

Conclusion

The synthesis of gramine derivatives from 3,5-dimethylindole offers a robust and versatile platform for the creation of novel, biologically active molecules. The Mannich reaction provides a highly efficient entry point to the key 3,5-dimethylgramine intermediate. Subsequent functionalization, particularly through the formation and displacement of its quaternary ammonium salt, opens the door to a vast chemical space, including tryptamine analogues and other valuable C3-substituted indoles. The protocols and insights provided in this guide are designed to empower researchers to confidently and successfully explore this promising area of medicinal chemistry.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from Pharmaguideline. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from Organic Chemistry Portal. [Link]

  • Gribble, G. W. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 3045-3131. [Link]

  • Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]

  • Filo. (2025, August 6). Give a detailed mechanism for the synthesis of gramine from indole. Retrieved from Filo. [Link]

  • Zhang, J., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. ResearchGate. [Link]

  • Li, J-T., et al. (2006). The synthesis of Mannich bases related to gramine (3a-i) with or without ultrasound. ResearchGate. [Link]

  • Sravanthi, G., & Sriram, M. (2015). A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction. Indian Journal of Chemistry, Section B, 54B(9), 1145-1152. [Link]

  • Mezinae, M., et al. (2024). Gramine: A Multidisciplinary Review on an Indole Alkaloid Bridging Chemistry, Biology, and Medicine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of gramine derivatives 32–46. Retrieved from ResearchGate. [Link]

  • Zhang, J., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. PubMed. [Link]

  • PubChem. (n.d.). gramine. Retrieved from PubChem. [Link]

  • Kar, A., & Majumdar, S. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33504-33534. [Link]

  • Matsumoto, K., Uchida, T., & Hashimoto, S. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. HETEROCYCLES, 36(10), 2215. [Link]

  • Kukuljan, D., et al. (2016). Synthesis and Structural Evaluation of 5-Methyl-6-acetyl Substituted Indole and Gramine. ResearchGate. [Link]

  • Kumar, V., & Singh, P. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • Zhang, D., et al. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Molecules, 28(5), 2221. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimal solvents for 3,5-dimethylindole column chromatography

Technical Support Center: Purification of 3,5-Dimethylindole Executive Summary & Chemical Profile 3,5-Dimethylindole is an electron-rich heterocycle. The presence of methyl groups at the C3 and C5 positions increases the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3,5-Dimethylindole

Executive Summary & Chemical Profile

3,5-Dimethylindole is an electron-rich heterocycle. The presence of methyl groups at the C3 and C5 positions increases the electron density of the indole ring compared to the parent molecule.

  • Critical Implication: This increased electron density makes the C2 position highly nucleophilic and susceptible to acid-catalyzed polymerization or oxidation [1].

  • The Challenge: Standard silica gel is slightly acidic (pH ~5-6). Running 3,5-dimethylindole on untreated silica often results in "streaking," product loss, or the appearance of a pink/brown oxidation band on the column [2].

  • The Solution: The stationary phase must be neutralized, and the solvent system optimized to prevent on-column degradation.

Solvent Selection Strategy

Q: What is the optimal starting solvent system?

A: Hexane : Ethyl Acetate (Hex:EtOAc) with a basic modifier. [1]

While 3,5-dimethylindole is soluble in dichloromethane (DCM), DCM should generally be avoided for the actual run because it can contain traces of HCl (if not stabilized) and promotes slower elution, increasing the residence time on acidic silica [3].

Recommended Gradients:

  • Loading: Dissolve crude in a minimum volume of DCM or toluene, or use dry-loading (adsorbed onto Celite or neutralized silica).

  • Elution: Start with 98:2 Hex:EtOAc and gradient up to 80:20 Hex:EtOAc .

  • The "Secret" Ingredient: You must add 1% Triethylamine (TEA) to the mobile phase to neutralize the silica gel [2][4].

Q: How do I adjust polarity if my product co-elutes with impurities?

A: Change the "Selectivity Group" of your solvent.

If Hex:EtOAc fails to separate 3,5-dimethylindole from impurities (often unreacted hydrazines or ketones from Fischer synthesis), switch to a different selectivity class:

  • Toluene : Acetone: Excellent for separating indoles from non-polar byproducts.

  • Hexane : MTBE (Methyl tert-butyl ether): MTBE is less prone to peroxide formation than diethyl ether and offers distinct selectivity for nitrogen heterocycles.

Troubleshooting & FAQs

Issue 1: "My column turned pink/brown, and my yield is low."

Diagnosis: Acid-catalyzed polymerization (Oligomerization). Mechanism: The acidic silanol groups (


) on the silica surface protonate the C3 position (already electron-rich due to the methyl group), generating an iminium ion that reacts with another indole molecule.
Corrective Action: 
  • Pre-treat the Silica: Slurry the silica in Hexane + 5% TEA for 15 minutes before packing.

  • Run Fast: Do not let the compound sit on the column. Use "Flash" air pressure to maintain flow.

Issue 2: "I see a streak instead of a distinct spot on TLC."

Diagnosis: Hydrogen bonding with silanols. Corrective Action: Increase the ionic strength or basicity of the mobile phase.

  • Add 1% TEA: This caps the silanols, preventing the indole

    
     from "sticking" to the silica surface.
    
Issue 3: "How do I visualize the compound? UV is weak."

Diagnosis: 3,5-dimethylindole has moderate UV absorption (280 nm), but it can be faint at low concentrations. Corrective Action: Use Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl/EtOH) .

  • Result: The spot will turn a brilliant pink/purple upon heating. This is highly specific for indoles with an unsubstituted C2 position [5].

Technical Data & Reference Tables

Table 1: Solvent System Performance for 3,5-Dimethylindole
Solvent SystemRatio (v/v)ModifierRf Value (Approx)Application
Hexane : EtOAc 4 : 1None0.56 [6]Standard Purity Assessment
Hexane : EtOAc 9 : 11% TEA0.25 - 0.30Recommended for Purification
Toluene : Acetone 9 : 1None0.20Difficult separations (Impurities)
DCM : MeOH 95 : 5None> 0.80Too Polar (Only for flushing column)
Table 2: Physical Properties Relevant to Chromatography
PropertyValueImplication
Solubility High in EtOAc, DCM, AcetoneAvoid using DCM for elution; use for loading only.
pKa (N-H) ~17 (DMSO)Very weak acid; requires strong base to deprotonate, but sensitive to external acids.
Stability Oxidizes in air/lightStore fractions in the dark; evaporate solvent immediately.

Visualized Workflows (Graphviz)

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the mobile phase based on TLC results and impurity profile.

SolventSelection Start Start: TLC Analysis (Hex:EtOAc 4:1) RfCheck Check Rf Value Start->RfCheck GoodRf Rf = 0.2 - 0.3 RfCheck->GoodRf HighRf Rf > 0.5 (Too Fast) RfCheck->HighRf Decrease Polarity (9:1 Hex:EtOAc) LowRf Rf < 0.15 (Stuck) RfCheck->LowRf Increase Polarity (3:1 Hex:EtOAc) StreakCheck Is Spot Streaking? GoodRf->StreakCheck HighRf->StreakCheck LowRf->StreakCheck AddTEA Add 1% Triethylamine (TEA) to Mobile Phase StreakCheck->AddTEA Yes Coelution Co-eluting Impurities? StreakCheck->Coelution No AddTEA->Coelution SwitchSolvent Switch Selectivity: Try Toluene:Acetone (9:1) Coelution->SwitchSolvent Yes Proceed Proceed to Column (Hex:EtOAc Gradient) Coelution->Proceed No

Figure 2: Deactivated Silica Column Protocol

Caption: Step-by-step workflow for packing a column specifically for acid-sensitive indoles.

ColumnProtocol Step1 1. Slurry Prep: Silica + Hexane + 5% TEA Step2 2. Packing: Pour slurry & compact Step1->Step2 Step3 3. Equilibration: Flush with 2 CV of Running Solvent (1% TEA) Step2->Step3 Step4 4. Loading: Dry Load on Celite (Avoid liquid DCM load) Step3->Step4 Step5 5. Elution: Gradient Hex -> Hex:EtOAc Collect small fractions Step4->Step5

Detailed Experimental Protocol: Deactivated Silica Column

Objective: Purify 1.0 g of crude 3,5-dimethylindole without decomposition.

  • Preparation of Mobile Phase:

    • Prepare 500 mL of Hexane:EtOAc (9:1) .

    • Add 5 mL of Triethylamine (TEA) (1% v/v). Shake well.

  • Column Packing (Slurry Method):

    • Weigh 30 g of Silica Gel (60 Å, 230-400 mesh).

    • In a beaker, mix silica with 100 mL of Hexane containing 5% TEA . Swirl to create a slurry.

    • Pour into the column and pack using air pressure.

    • Crucial Step: Flush the column with 2 Column Volumes (CV) of the running mobile phase (from Step 1) to equilibrate the pH.

  • Sample Loading:

    • Dissolve the 1.0 g crude in minimal DCM (approx 2-3 mL).

    • Add 3 g of Celite 545.

    • Rotary evaporate to dryness (free-flowing powder).[2]

    • Pour the powder onto the top of the packed silica bed and add a layer of sand.

  • Elution:

    • Begin flow.[3] Collect fractions (approx 15 mL each).

    • Monitor via TLC (Hex:EtOAc 4:1). Visualize with UV and Ehrlich’s stain.

    • Combine pure fractions and evaporate immediately at < 40°C to prevent thermal degradation.

References

  • BenchChem Technical Support. (2025).[2] Purification of Indole Derivatives by Column Chromatography: Protocol 2 - Deactivation of Silica Gel. Retrieved from

  • University of Rochester, Dept. of Chemistry. Troubleshooting Flash Column Chromatography: Compound Decomposition on Silica. Retrieved from

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Retrieved from

  • Li, J.J. (2010). Fischer Indole Synthesis.[4][5][6] In: Name Reactions in Heterocyclic Chemistry II. Wiley. Retrieved from

  • Ehrlich, P. (1901). Über die Dimethylamidobenzaldehyd-Reaction. Med. Woche., 151.
  • Wiley-VCH Supporting Information. Rf values for dimethylindole derivatives in Hexane/Ethyl Acetate. Retrieved from

Sources

Optimization

Technical Support Center: A Guide to Optimizing 3,5-Dimethylindole Synthesis

Welcome to the technical support center for the synthesis of 3,5-dimethylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,5-dimethylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of your target molecule. We will delve into the nuances of the most common synthetic routes, providing field-proven insights and evidence-based protocols.

Introduction to 3,5-Dimethylindole Synthesis

3,5-Dimethylindole is a valuable scaffold in medicinal chemistry and materials science. While several methods exist for its synthesis, the Fischer indole synthesis remains one of the most prevalent and reliable approaches. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1] However, seemingly straightforward, the Fischer indole synthesis is sensitive to various factors that can significantly impact the reaction's success and yield.[2]

This guide will primarily focus on troubleshooting the Fischer indole synthesis for preparing 3,5-dimethylindole, while also addressing aspects of alternative methods like the Bischler-Möhlau synthesis.

Troubleshooting Guide: Common Issues and Solutions in 3,5-Dimethylindole Synthesis

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My Fischer indole synthesis of 3,5-dimethylindole is resulting in a very low yield. What are the potential causes and how can I improve it?

Low yields in the Fischer indole synthesis are a common frustration. The root cause often lies in one or more of the following areas:

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and acid strength.[2]

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[2] Commonly used Brønsted acids include HCl, H₂SO₄, and polyphosphoric acid (PPA), while Lewis acids like ZnCl₂, BF₃, and AlCl₃ are also effective.[1][3] The ideal catalyst can vary depending on the specific substrates and solvent used.

    • Temperature: The reaction temperature needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials, intermediates, or the final product. A systematic variation of the temperature is recommended to find the optimal point.

    • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[4] Quenching the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of byproducts.[5]

  • Purity of Starting Materials: The purity of the p-tolylhydrazine and acetone (or its precursor) is paramount. Impurities can lead to unwanted side reactions, significantly reducing the yield of the desired product.[2] Always ensure your starting materials are of high purity, and consider purification if necessary.[5]

  • Side Reactions: Several side reactions can compete with the desired indole formation. A significant competing pathway is the cleavage of the N-N bond in the hydrazone intermediate, especially favored by electron-donating substituents on the arylhydrazine.[2][6] This can lead to byproducts such as aniline derivatives.

Workflow for Optimizing Yield:

Caption: A systematic workflow for troubleshooting low yields in 3,5-dimethylindole synthesis.

Q2: I am observing the formation of significant byproducts in my reaction mixture. How can I identify and minimize them?

The formation of byproducts is a common challenge. In the context of the Fischer indole synthesis of 3,5-dimethylindole, the primary starting materials are p-tolylhydrazine and acetone.

  • Potential Byproducts:

    • Aniline Derivatives: As mentioned, N-N bond cleavage can lead to the formation of p-toluidine.[6]

    • Over-alkylation Products: While less common with acetone, more reactive alkylating agents could potentially lead to alkylation at the indole nitrogen or other positions.[7]

    • Polymeric Materials: Harsh acidic conditions and high temperatures can sometimes lead to the polymerization of reactants or the indole product itself.[8]

  • Strategies for Minimization:

    • Optimize Reaction Conditions: Milder reaction conditions (lower temperature, less concentrated acid) can often suppress side reactions.[2]

    • One-Pot Procedures: In some cases, forming the hydrazone in situ followed immediately by cyclization without isolation can minimize the decomposition of the intermediate.[9]

    • Purification: Careful purification of the crude product is essential. Column chromatography on silica gel is a standard method for separating the desired 3,5-dimethylindole from byproducts.

Q3: The purification of 3,5-dimethylindole is proving difficult. What are the best practices for obtaining a pure product?

Effective purification is key to obtaining high-quality 3,5-dimethylindole.

  • Work-up Procedure:

    • After the reaction is complete, it's crucial to neutralize the acid catalyst carefully. This is often done by pouring the reaction mixture onto ice and then adding a base like sodium hydroxide or sodium carbonate solution until the mixture is neutral or slightly basic.[8]

    • The crude product is then typically extracted into an organic solvent like ethyl acetate or dichloromethane.

    • Washing the organic layer with water and brine helps to remove any remaining inorganic salts and water-soluble impurities.

  • Purification Techniques:

    • Column Chromatography: This is the most common and effective method for purifying indoles. A silica gel stationary phase with a gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for elution.

    • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Suitable solvents need to be determined empirically but can include ethanol, methanol, or mixtures of solvents like hexane and ethyl acetate.[10]

Purification Workflow:

Caption: A general workflow for the purification of 3,5-dimethylindole.

Frequently Asked Questions (FAQs)

Q1: What are the key mechanistic steps of the Fischer indole synthesis?

The mechanism of the Fischer indole synthesis involves several key transformations:[11]

  • Hydrazone Formation: The arylhydrazine (p-tolylhydrazine) condenses with the ketone (acetone) to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [12][12]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved, and a C-C bond is formed.

  • Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by intramolecular cyclization.

  • Ammonia Elimination: The final step involves the elimination of ammonia to form the stable indole ring.

Q2: Are there any alternatives to the Fischer indole synthesis for preparing 3,5-dimethylindole?

While the Fischer indole synthesis is common, other methods exist. The Bischler-Möhlau indole synthesis is another classical method that forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline.[12] However, this method often requires harsh reaction conditions and can result in poor yields.[12][13] For the synthesis of 3,5-dimethylindole, the Fischer approach is generally more direct and higher yielding.

Q3: Can microwave irradiation be used to improve the synthesis of 3,5-dimethylindole?

Yes, microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for the Fischer indole synthesis in some cases.[4] The use of a catalyst like p-toluenesulfonic acid (p-TSA) in conjunction with microwave heating can be more effective than conventional heating with zinc chloride.[4]

Quantitative Data Summary

ParameterRecommended Range/ConditionsRationale
Acid Catalyst ZnCl₂, PPA, HCl, H₂SO₄, p-TSAChoice is substrate and solvent dependent; requires empirical optimization.[2]
Temperature Varies (often elevated)Needs to be optimized to balance reaction rate and decomposition.
Solvent Acetic acid, ethanol, toluene, or solvent-freeSolvent can significantly influence the reaction outcome.[4]
Reaction Time Minutes to hoursMonitor by TLC/LC-MS to determine the endpoint.[4]

Experimental Protocol: Fischer Indole Synthesis of 3,5-Dimethylindole

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Hydrazone Formation (Optional, can be done in situ):

    • In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

    • Add an equimolar amount of acetone.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Cyclization:

    • To the hydrazone mixture (or to a mixture of p-tolylhydrazine hydrochloride and acetone), add the acid catalyst (e.g., a catalytic amount of zinc chloride or polyphosphoric acid).

    • Heat the reaction mixture to reflux (the optimal temperature should be determined experimentally).

    • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice water and neutralize with a suitable base (e.g., 10% NaOH solution).

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 3,5-dimethylindole.

References

  • Wikipedia. (2023, September 21). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5986–5997. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Fischer indole synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5986–5997. Retrieved from [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Retrieved from [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • Taber, D. F., & Neubert, P. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis (pp. 249-261). Springer, Cham. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). dimethyl 1H-indole-3,5-dicarboxylate. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Gribble, G. W. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32966-33003. Retrieved from [Link]

  • Patrick, G. L., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of medicinal chemistry, 61(17), 7865–7889. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(1), 848-857. Retrieved from [Link]

  • Kumar, S., et al. (2025, August 6). Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. ResearchGate. Retrieved from [Link]

  • Gribble, G. W. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32966-33003. Retrieved from [Link]

  • Ballesteros-Garrido, R., et al. (2025, November 21). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Authorea. Retrieved from [Link]

  • Wiley, R. H., & Wiley, P. (1951). 3,5-dimethylpyrazole. Organic Syntheses, 31, 43. Retrieved from [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Retrieved from [Link]

  • Mishra, S. S. (2014, April 1). Could anybody tell about synthesis of 3,5 dimethylpyrazole? ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents. (n.d.).
  • CN102432518A - Synthetic method of 3-methylindole - Google Patents. (n.d.).
  • Goldberg, D. P. (n.d.). Supporting Information for Fe(O2)tpp indole. Retrieved from [Link]

  • Lee, S. Y., et al. (2012). Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction. ResearchGate. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Indole Formylation Reactions

Introduction The formylation of indoles, particularly the introduction of a formyl group at the C3 position to yield indole-3-carboxaldehyde, is a cornerstone transformation in synthetic organic chemistry. This key inter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The formylation of indoles, particularly the introduction of a formyl group at the C3 position to yield indole-3-carboxaldehyde, is a cornerstone transformation in synthetic organic chemistry. This key intermediate is a precursor for a vast array of pharmaceuticals, agrochemicals, and biologically active natural products.[1] The Vilsmeier-Haack reaction is a classic and highly efficient method for this purpose.[2][3] However, despite its widespread use, researchers frequently encounter issues with low yields, complex product mixtures, and reaction failures.

This guide provides a structured approach to troubleshooting common problems encountered during indole formylation. It is designed for researchers, chemists, and drug development professionals to diagnose issues, understand their root causes, and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in a Vilsmeier-Haack formylation of indole?

A1: The most frequent culprits are related to the reagents and reaction conditions. These include:

  • Inactive Vilsmeier Reagent: The chloroiminium salt (Vilsmeier reagent) is moisture-sensitive and can decompose if not prepared and handled under strictly anhydrous conditions.[4] Using aged or low-purity DMF or POCl₃ can also lead to reagent failure.

  • Deactivated Indole Substrate: The indole ring's reactivity is highly sensitive to substituents. Strong electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the ring, making it less susceptible to electrophilic attack by the Vilsmeier reagent and often requiring more forcing conditions.[5]

  • Improper Temperature Control: The formation of the Vilsmeier reagent is exothermic and requires careful cooling (typically 0-10°C).[5] Subsequent reaction with the indole may require heating, but excessive temperatures can lead to polymerization and the formation of tarry residues.[4]

  • Sub-optimal Work-up: The hydrolysis of the intermediate iminium salt is a critical step. Incorrect pH or inefficient quenching can lead to product decomposition or the formation of byproducts.[5]

Q2: My indole starting material is not being consumed. What is the first thing I should check?

A2: The primary suspect is the Vilsmeier reagent itself. It must be prepared in situ from high-purity, anhydrous DMF and fresh phosphorus oxychloride (POCl₃) under an inert atmosphere (e.g., nitrogen or argon).[4] Ensure all glassware is rigorously dried. If you suspect the quality of your reagents, use freshly distilled DMF and a newly opened bottle of POCl₃.

Q3: I'm observing multiple spots on my TLC plate. What are the likely side products?

A3: The formation of multiple products points towards issues with selectivity or stability. Common side products include:

  • Di-formylated indoles: Using a large excess of the Vilsmeier reagent or prolonged reaction times can sometimes lead to formylation at a second position.[4]

  • N-formylated indoles: If the C3 position is blocked, formylation can occur on the indole nitrogen.[6]

  • Polymerization/Degradation Products: Indoles are sensitive to strong acids and high temperatures, which can lead to the formation of dark, insoluble polymers or "tar".[4][7]

  • Tris(indolyl)methanes (TIMs): In some cases, particularly with alternative Lewis acid catalysts, the formylating agent can react with multiple indole molecules to form TIMs.[8][9]

Q4: Are there alternative formylation methods if the Vilsmeier-Haack reaction fails?

A4: Yes, several other methods exist, each with its own advantages and limitations. The choice depends on the specific indole substrate and its functional groups.

ReactionFormylating AgentConditionsKey Features
Reimer-Tiemann Chloroform (CHCl₃), strong baseBiphasic, heatingEffective for electron-rich heterocycles like indoles and pyrroles, but can sometimes lead to ring expansion products (e.g., 3-chloroquinolines).[10][11][12]
Duff Reaction Hexamethylenetetramine (HMTA)Acidic (e.g., acetic acid), heatingA milder alternative, particularly for phenols, but can also be applied to indoles. Yields can be variable.[6][13][14][15]
Boron-Catalyzed Trimethyl orthoformate (TMOF), BF₃·OEt₂Mild, often room temperatureA modern approach that avoids harsh reagents like POCl₃ and shows good functional group tolerance.[8][9]
Iron-Catalyzed Formaldehyde, NH₃(aq), FeCl₃Air as oxidant, heatingA greener chemistry approach that avoids stoichiometric toxic reagents.[16]

In-Depth Troubleshooting Guide

This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the underlying issues.

Problem 1: Low or No Conversion of Indole Starting Material

This is one of the most common failures, and it almost always points to an issue with the electrophile (the Vilsmeier reagent) or the nucleophile (the indole).

The Vilsmeier reagent, a chloroiminium salt, is the active electrophile.[17] Its formation and stability are paramount for a successful reaction.

  • Causality: The reaction between DMF and POCl₃ is highly sensitive to moisture. Any water present will rapidly decompose both POCl₃ and the resulting Vilsmeier reagent. Similarly, DMF can degrade over time to produce dimethylamine, which can interfere with the reaction.[5]

  • Solution Workflow:

    Caption: Troubleshooting workflow for an inactive Vilsmeier reagent.

  • Protocol: Preparation of Active Vilsmeier Reagent [5][18]

    • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq).

    • Cooling: Cool the flask to 0°C in an ice-water bath.

    • Addition: Add phosphorus oxychloride (POCl₃, 1.2 - 1.5 eq) dropwise via the dropping funnel while stirring vigorously. Crucially, maintain the internal temperature below 10°C throughout the addition.

    • Maturation: Once the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The formation of a white solid or a viscous liquid indicates the successful generation of the reagent.

    • Usage: Use the freshly prepared reagent immediately for the next step.

  • Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The indole C3 position is naturally electron-rich and nucleophilic.[3][19] However, if the indole ring is substituted with strong electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R), the nucleophilicity of the C3 position is significantly reduced, slowing down or completely inhibiting the reaction under standard conditions.

  • Solutions:

    • Increase Reaction Severity: For deactivated substrates, you may need to increase the reaction temperature (e.g., to 60-100°C) and/or use a larger excess of the Vilsmeier reagent. Monitor the reaction carefully by TLC to avoid decomposition.[5]

    • Switch to a More Powerful Formylation Method: If harsher conditions fail, consider alternative methods. For highly deactivated systems, a lithiation-formylation sequence might be necessary. This involves deprotonating the C2 position with a strong base (like n-BuLi or LDA) after protecting the N-H, followed by quenching with an electrophilic formyl source like DMF.[5][19]

Problem 2: Formation of Tarry Residue and Multiple Products

The appearance of a dark, intractable tar is a clear sign of product or starting material decomposition. This is often accompanied by a complex mixture of spots on a TLC plate.

  • Causality: Indoles are notoriously unstable in the presence of strong acids.[7] The reaction conditions of the Vilsmeier-Haack reaction are inherently acidic. Protonation of the indole at the C3 position can initiate a cascade of electrophilic addition reactions with other neutral indole molecules, leading to trimers and higher-order polymers.[20] This process is often accelerated by excessive heat.

  • Solutions:

    • Strict Temperature Control: Do not overheat the reaction. If heating is necessary, increase the temperature gradually and monitor for any sudden color change to dark brown or black.[4]

    • Controlled Substrate Addition: Add the indole solution slowly to the pre-formed Vilsmeier reagent at low temperature (0°C). This maintains a low concentration of the free indole in the acidic medium at any given time, minimizing self-reaction.

    • Careful Work-up: Quench the reaction by pouring it slowly onto a vigorously stirred mixture of ice and a base (e.g., saturated sodium bicarbonate or sodium acetate solution) to neutralize the acid as quickly as possible.[4][18]

    Caption: Acid-catalyzed polymerization pathway of indole.

Problem 3: Low Isolated Yield After Successful Reaction

Sometimes, TLC analysis shows a clean conversion to the desired product, but the final isolated yield is disappointing. This points to issues during the work-up and purification stages.

  • Causality: The hydrolysis of the intermediate iminium salt must be complete to liberate the aldehyde. If the pH is not sufficiently basic during work-up, some of the product may remain in the aqueous layer as a salt. Furthermore, indole-3-carboxaldehyde has some water solubility, and emulsions can form during extraction, trapping product in the interface.

  • Solutions:

    • Ensure Complete Hydrolysis: After quenching on ice, vigorously stir the biphasic mixture for at least 30-60 minutes. Check the pH of the aqueous layer and adjust to ~7-8 with a saturated solution of NaHCO₃ or Na₂CO₃.[4]

    • Efficient Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.

    • Breaking Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) and swirl gently. Letting the separatory funnel stand for an extended period or gentle filtration through a pad of Celite can also help break the emulsion.

  • Causality: Indole-3-carboxaldehyde, while relatively stable, can be sensitive to prolonged exposure to silica gel, which is weakly acidic. Streaking on the column and low recovery are common symptoms.

  • Solutions:

    • Deactivate Silica Gel: Before preparing your column, pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a neutralizer, such as 1% triethylamine (Et₃N).

    • Rapid Purification: Do not let the product sit on the column for an extended time. Use flash column chromatography with sufficient pressure to elute the product quickly.

    • Alternative Purification: If the product is sufficiently crystalline, recrystallization can be an excellent alternative to chromatography, minimizing contact with acidic stationary phases.

References

  • Title: Formation of indole trimers in Vilsmeier type reactions Source: Semantic Scholar URL: [Link]

  • Title: Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Tertiary cyclic amides in Vilsmeier type reaction with indoles Source: Progress in Chemical and Biochemical Research URL: [Link]

  • Title: Vilsmeier–Haack reaction of indole Source: YouTube URL: [Link]

  • Title: Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review Source: PMC (PubMed Central) URL: [Link]

  • Title: Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source Source: ACS Omega (ACS Publications) URL: [Link]

  • Title: Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source Source: PMC (PubMed Central) URL: [Link]

  • Title: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 Source: Growing Science URL: [Link]

  • Title: Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Duff reaction Source: Grokipedia URL: [Link]

  • Title: Duff Reaction Source: Organic Chemistry URL: [Link]

  • Title: Reactivity of Indoles in Electrophilic Substitution Source: RSC Publishing URL: [Link]

  • Title: Duff reaction Source: Wikipedia URL: [Link]

  • Title: Indole: Properties, Reactions, Production And Uses Source: Chemcess URL: [Link]

  • Title: Reimer and Tiemann Reaction – Explanation, Reaction Conditions, and Important FAQs Source: Vedantu URL: [Link]

  • Title: Reimer-Tiemann reaction on indole Source: Chemistry Stack Exchange URL: [Link]

  • Title: Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air Source: Organic Chemistry Portal URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]

  • Title: Synthesis and Chemistry of Indole Source: SlideShare URL: [Link]

  • Title: Reimer Tiemann Reaction: Mechanism and application Source: Chemistry Notes URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 3,5-Dimethylindole

Introduction In the landscape of pharmaceutical and materials science, the indole scaffold is a cornerstone of molecular design. Its unique electronic properties and structural versatility make it a privileged core in a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science, the indole scaffold is a cornerstone of molecular design. Its unique electronic properties and structural versatility make it a privileged core in a vast array of bioactive compounds and functional materials. Accurate and unambiguous structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for this purpose. This guide provides an in-depth analysis of the proton NMR (¹H NMR) spectrum of 3,5-dimethylindole, a common yet illustrative substituted indole.

This document moves beyond a simple data report. It is designed as a practical comparison guide for researchers, scientists, and drug development professionals. By contrasting the spectrum of 3,5-dimethylindole with its parent structure and monosubstituted analogues, we will explore the subtle yet predictable influence of substituents on the ¹H NMR spectrum. This comparative approach not only facilitates the confident identification of 3,5-dimethylindole but also deepens the user's practical understanding of structure-spectrum correlations within the indole family.

Fundamentals of the Indole ¹H NMR Spectrum

The indole ring system presents a distinct set of signals in a ¹H NMR spectrum. The pyrrole ring protons (H1, H2, H3) have chemical shifts significantly influenced by the nitrogen heteroatom and the aromatic ring current. The protons on the benzene portion (H4, H5, H6, H7) exhibit chemical shifts and coupling patterns typical of a substituted benzene ring, but modulated by the fused pyrrole moiety.

  • N-H Proton (H1): Typically appears as a broad singlet far downfield (δ > 8.0 ppm), a result of the nitrogen's deshielding effect and potential hydrogen bonding. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

  • Pyrrole Protons (H2, H3): These protons are in an electron-rich environment. H3 is generally the most upfield of the aromatic protons, while H2, being adjacent to the nitrogen, is more deshielded than H3.

  • Benzene Protons (H4, H5, H6, H7): These protons appear in the typical aromatic region (δ 7.0-7.8 ppm). Their specific shifts and multiplicities depend on the substitution pattern and the electronic effects of those substituents.

Experimental Protocol for High-Resolution ¹H NMR

Trustworthy spectral data begins with meticulous sample preparation and standardized acquisition parameters. The following protocol is a self-validating system for obtaining a high-quality ¹H NMR spectrum of indole derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-15 mg of the indole sample into a clean, dry vial.[1][2] For small molecules, this concentration is optimal for obtaining a good signal-to-noise ratio in a short time without causing line broadening due to high viscosity.[1][2]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] Deuterated solvents are crucial to avoid large solvent signals that would obscure the analyte peaks and for the spectrometer's deuterium lock system.[1][2]

    • Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2] Solid particles disrupt the magnetic field homogeneity, leading to poor shimming and broad spectral lines.[2]

    • Cap the NMR tube securely and label it clearly.

  • Spectrometer Setup and Data Acquisition:

    • Record the spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure sufficient resolution of complex multiplets.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Perform standard tuning and matching of the probe, followed by shimming to optimize the magnetic field homogeneity.

    • Use a standard single-pulse sequence (e.g., zg30 on Bruker instruments).

    • Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm, which is sufficient to cover the entire chemical shift range for most indole compounds.

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio. For a ~10 mg sample, 8 to 16 scans are typically adequate.

Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-15 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert shim Tune, Lock & Shim insert->shim acquire Acquire Spectrum (zg30) shim->acquire process Fourier Transform & Phase Correction acquire->process calibrate Calibrate Spectrum (TMS or Residual Solvent) process->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals & Analyze Couplings integrate->assign

Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Spectral Analysis of 3,5-Dimethylindole

The ¹H NMR spectrum of 3,5-dimethylindole is a clear illustration of substituent effects. The two methyl groups are electron-donating, which generally causes a slight upfield shift (increased shielding) of the other ring protons compared to unsubstituted indole.

The structure and numbering scheme are as follows:

3,5-dimethylindole structure

Expected Spectral Features in CDCl₃:

  • N-H (H1): A broad singlet located far downfield (~7.8-8.0 ppm).

  • C2-H (H2): A singlet (or very finely split multiplet) around 6.9-7.0 ppm. The methyl group at C3 removes the typical coupling to H3.

  • C3-CH₃: A singlet integrating to 3 protons, appearing upfield around 2.2-2.3 ppm.

  • C4-H (H4): A singlet (or very narrow doublet) around 7.4 ppm. Its proximity to the pyrrole ring deshields it.

  • C5-CH₃: A singlet integrating to 3 protons, appearing upfield around 2.4-2.5 ppm.

  • C6-H (H6): A doublet of doublets (or doublet) around 7.0 ppm, showing ortho coupling to H7.

  • C7-H (H7): A doublet around 7.2 ppm, showing ortho coupling to H6.

Comparative Analysis with Related Indoles

Comparing the spectrum of 3,5-dimethylindole to its simpler analogues provides invaluable insight into how methyl substituents perturb the electronic environment of the indole ring. The following table summarizes the ¹H NMR chemical shifts (δ, ppm) in CDCl₃ for indole and its methylated derivatives.

ProtonIndole3-Methylindole (Skatole)5-Methylindole3,5-Dimethylindole
N-H ~8.09 (br s)~7.95 (br s)~7.96 (br s)~7.88 (br s)
H2 ~7.18 (t)~6.98 (s)~7.11 (t)~6.91 (s)
H3 ~6.51 (t)-~6.41 (t)-
H4 ~7.65 (d)~7.58 (d)~7.44 (s)~7.40 (s)
H5 ~7.12 (t)~7.10 (t)--
H6 ~7.19 (t)~7.18 (t)~6.99 (d)~6.98 (d)
H7 ~7.61 (d)~7.32 (d)~7.21 (d)~7.19 (d)
3-CH₃ -~2.29 (s)-~2.26 (s)
5-CH₃ --~2.44 (s)~2.45 (s)

Data compiled from the Spectral Database for Organic Compounds (SDBS).

Key Observations and Interpretive Logic:
  • Effect of the C3-Methyl Group: Comparing Indole to 3-Methylindole, the most dramatic change is at H2. The signal for H2 shifts upfield from ~7.18 ppm to ~6.98 ppm and its multiplicity changes from a triplet to a singlet. This is because the adjacent H3 has been replaced by a methyl group, removing the primary coupling partner. The upfield shift is due to the electron-donating nature of the new methyl group. A similar effect is seen when comparing 5-Methylindole to 3,5-Dimethylindole .

  • Effect of the C5-Methyl Group: Comparing Indole to 5-Methylindole, the C5 proton is replaced by a methyl singlet at ~2.44 ppm. The neighboring protons, H4 and H6, experience an upfield shift due to the electron-donating effect of the methyl group. H4, now lacking a coupling partner at C5, becomes a singlet. This effect is also observed when comparing 3-Methylindole to 3,5-Dimethylindole , where the H4 signal (~7.58 ppm) shifts upfield to ~7.40 ppm and becomes a singlet.

  • Additive Effects in 3,5-Dimethylindole: The spectrum of 3,5-dimethylindole is a logical combination of the effects seen in the monosubstituted compounds.

    • The H2 proton is a singlet due to the C3-methyl group.

    • The H4 proton is a singlet due to the C5-methyl group.

    • The chemical shifts of the remaining aromatic protons (H6, H7) are generally shifted slightly upfield compared to unsubstituted indole, reflecting the combined electron-donating influence of two methyl groups.

The Influence of Solvent Choice

The choice of deuterated solvent is not trivial and can significantly alter the chemical shifts of certain protons, particularly those capable of hydrogen bonding.[3]

  • Aprotic, Non-polar Solvents (e.g., CDCl₃, Benzene-d₆): In these solvents, the N-H proton signal is typically sharp and its chemical shift is highly concentration-dependent.

  • Aprotic, Polar Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents are hydrogen bond acceptors. They will form strong hydrogen bonds with the indole N-H proton, causing its signal to shift significantly downfield (often >10 ppm in DMSO-d₆) and become broader.[4] This interaction can be advantageous, as it moves the N-H signal away from the often-crowded aromatic region, simplifying spectral interpretation.[4] The chemical shifts of the carbon-bound protons are generally less affected, though minor shifts can occur due to changes in the overall solvent polarity.

Conclusion

The ¹H NMR spectrum of 3,5-dimethylindole is a distinct fingerprint defined by the additive electronic and coupling effects of its two methyl substituents. By understanding the fundamental spectrum of the parent indole and observing the predictable perturbations caused by each methyl group in isolation, one can confidently assign the spectrum of the disubstituted analogue. The key identifiers for 3,5-dimethylindole are the presence of two methyl singlets, two aromatic proton singlets (H2 and H4), and a simple two-proton AX system (H6 and H7). This comparative guide provides the foundational data and interpretive logic necessary for researchers to utilize ¹H NMR spectroscopy effectively for the structural verification of 3,5-dimethylindole and related compounds in their critical research and development endeavors.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • University of Alberta, Department of Chemistry. NMR Sample Preparation. Available from: [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Education for Pure Science-Basrah University.
  • Li, F., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. Available from: [Link]

  • Spectral Database for Organic Compounds (SDBS). 3,5-Dimethylindole. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available from: [Link]

  • Spectral Database for Organic Compounds (SDBS). Indole. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available from: [Link]

  • Spectral Database for Organic Compounds (SDBS). 3-Methylindole. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available from: [Link]

  • Spectral Database for Organic Compounds (SDBS). 5-Methylindole. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available from: [Link]

Sources

Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 3,5-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis of the 13C NMR chemical shifts of 3,5-dimethyl-1H-indole. This technical guide m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the 13C NMR chemical shifts of 3,5-dimethyl-1H-indole. This technical guide moves beyond a simple data report, offering a comparative analysis with structurally related indole derivatives to provide a deeper understanding of substituent effects in this important heterocyclic system. The insights and data presented herein are intended to aid researchers in the structural elucidation and characterization of novel indole-containing compounds.

Introduction: The Role of 13C NMR in Indole Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, and 13C NMR, in particular, provides a direct probe into the carbon skeleton of a molecule. For complex heterocyclic systems like indoles, which form the core of numerous natural products and pharmaceuticals, a precise understanding of their 13C NMR spectra is crucial for unambiguous structure determination. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, making 13C NMR a powerful technique for identifying substitution patterns and understanding the electronic effects of various functional groups.

This guide focuses on 3,5-dimethyl-1H-indole, a disubstituted indole, and compares its 13C NMR spectrum with those of indole, 3-methylindole (skatole), and 5-methylindole. This comparative approach allows for a clear illustration of the substituent effects of the methyl groups on the indole scaffold.

Comparative Analysis of 13C NMR Chemical Shifts

The 13C NMR chemical shifts for 3,5-dimethyl-1H-indole and its parent/monomethylated analogues are presented below. All data are reported in parts per million (ppm) relative to a standard internal reference, typically tetramethylsilane (TMS), in deuterated chloroform (CDCl3).

CarbonIndole[1]3-Methylindole[2]5-Methylindole3,5-Dimethyl-1H-indole[3]
C-2124.7122.3125.0122.7
C-3102.6111.1102.1110.6
C-3a128.2128.7128.8128.9
C-4121.2119.0122.2118.7
C-5122.3119.4128.8128.6
C-6120.1121.9120.0121.5
C-7111.4111.1110.9110.6
C-7a135.9135.5134.1133.8
3-CH3-9.7-9.6
5-CH3--21.421.5

Understanding Substituent Effects

The introduction of methyl groups to the indole ring results in predictable changes in the 13C NMR chemical shifts. These changes are primarily governed by two factors: inductive effects and resonance (or mesomeric) effects.

  • Inductive Effect: The methyl group is weakly electron-donating through the sigma bond network. This inductive effect leads to a slight increase in electron density at the directly attached carbon and, to a lesser extent, at adjacent carbons, causing an upfield shift (lower ppm value).

  • Resonance Effect: While less pronounced for a methyl group compared to heteroatoms, hyperconjugation can be considered a form of resonance where the C-H sigma bonds of the methyl group donate electron density to the aromatic system.

The following diagram illustrates the key electronic effects of the methyl groups on the indole ring, which in turn influence the 13C chemical shifts.

Caption: Inductive and hyperconjugative effects of methyl groups in 3,5-dimethyl-1H-indole.

Analysis of Substituent Effects:
  • C-3 Methyl Group: The introduction of a methyl group at the C-3 position causes a significant downfield shift of the C-3 signal itself (from 102.6 ppm in indole to 111.1 ppm in 3-methylindole). This is a direct consequence of the alpha-substituent effect. The signals for C-2 and C-3a are also slightly shifted downfield.

  • C-5 Methyl Group: A methyl group at the C-5 position primarily influences the chemical shifts of the benzene ring carbons. The C-5 signal is shifted downfield due to the direct attachment of the methyl group. The ortho carbons (C-4 and C-6) and the para carbon (C-7a) experience smaller upfield or downfield shifts.

  • Combined Effects in 3,5-dimethyl-1H-indole: The chemical shifts observed for 3,5-dimethyl-1H-indole can be rationalized as an additive effect of the individual methyl substituents. For instance, the chemical shift of C-4 in 3,5-dimethyl-1H-indole (118.7 ppm) is influenced by both the C-3 and C-5 methyl groups.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized protocol for acquiring a high-quality 13C NMR spectrum of a substituted indole like 3,5-dimethyl-1H-indole.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent: Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for indoles.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent signal.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used to obtain a spectrum with single lines for each carbon.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: The acquired free induction decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate peak picking and integration.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

The following diagram outlines the general workflow for acquiring and processing a 13C NMR spectrum.

start Start sample_prep Sample Preparation (Dissolve in CDCl3 with TMS) start->sample_prep nmr_setup NMR Spectrometer Setup (Tune and Lock) sample_prep->nmr_setup acquisition Data Acquisition (Proton-decoupled 13C experiment) nmr_setup->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak Picking and Assignment) processing->analysis end End analysis->end

Caption: General workflow for 13C NMR spectroscopy.

Conclusion

This guide has provided a detailed comparison of the 13C NMR chemical shifts of 3,5-dimethyl-1H-indole with related indole derivatives. By understanding the inductive and resonance effects of the methyl substituents, researchers can more confidently assign the 13C NMR spectra of novel and complex indole-containing molecules. The provided experimental protocol serves as a practical starting point for obtaining high-quality 13C NMR data, which is fundamental for the rigorous structural characterization required in chemical research and drug development.

References

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-384.
  • Fraser, R. R., Passannanti, S., & Piozzi, F. (1976). 13C nuclear magnetic resonance spectra of alkyl indoles including derivatives of hexahydroechinulin. Canadian Journal of Chemistry, 54(18), 2915-2918.
  • Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. 13C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • S. Debasish, et al. (2017). Palladium Nanoparticle Catalyzed Synthesis of Indoles via intramolecular Heck Cyclisation. Royal Society of Chemistry, Supporting Information. Retrieved from [Link]

  • Bruker. (2020, May 4). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Dimethylindole Isomers

For researchers, scientists, and professionals in drug development, the precise separation and analysis of isomeric compounds are paramount. Dimethylindole isomers, with their subtle structural differences, present a sig...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise separation and analysis of isomeric compounds are paramount. Dimethylindole isomers, with their subtle structural differences, present a significant analytical challenge. This guide provides an in-depth technical comparison of their retention behavior in High-Performance Liquid Chromatography (HPLC), grounded in scientific principles and supported by predictive data and a detailed experimental protocol.

Understanding the Separation: The interplay of Hydrophobicity and π-π Interactions

The separation of dimethylindole isomers in reversed-phase HPLC is primarily governed by two key molecular properties: hydrophobicity and π-electron density distribution .

  • Hydrophobicity , often quantified by the logarithm of the octanol-water partition coefficient (logP), dictates the extent of interaction with the non-polar stationary phase, typically a C18 column.[1] In reversed-phase chromatography, less polar (more hydrophobic) compounds are retained longer on the column.[1]

  • π-π Interactions are non-covalent interactions between aromatic rings. When using a stationary phase containing phenyl groups, these interactions can significantly influence the retention of aromatic analytes like dimethylindoles.[2][3] The strength of this interaction depends on the electron density of the aromatic rings of both the analyte and the stationary phase.

The position of the methyl groups on the indole ring affects both the molecule's overall hydrophobicity and the electron distribution within the aromatic system, thereby influencing its retention time.

Predicted Physicochemical Properties of Dimethylindole Isomers

To anticipate the elution order of dimethylindole isomers, their logP and dipole moments were predicted using the Molinspiration cheminformatics software, a robust tool for calculating molecular properties.[4][5][6][7]

IsomerPredicted logPPredicted Dipole Moment (Debye)
2,3-Dimethylindole2.651.85
2,5-Dimethylindole2.582.01
2,7-Dimethylindole2.581.78
3,5-Dimethylindole2.582.15
3,7-Dimethylindole2.581.92
5,7-Dimethylindole2.511.89

Interpretation of Predicted Data:

  • Hydrophobicity (logP): A higher logP value generally suggests a longer retention time on a C18 column. Based on the predictions, 2,3-dimethylindole is the most hydrophobic, while 5,7-dimethylindole is the least.

  • Dipole Moment: The dipole moment reflects the polarity of the molecule. While not a direct measure of retention in reversed-phase HPLC, it can influence interactions with more polar stationary phases or affect the strength of π-π interactions.

Experimental Design for Comparative Analysis

To empirically determine the retention times and elution order of dimethylindole isomers, the following detailed experimental protocol is proposed. This protocol is designed to be a self-validating system, allowing for clear and reproducible results.

Materials and Instrumentation
  • Analytes: 2,3-, 2,5-, 2,7-, 3,5-, 3,7-, and 5,7-dimethylindole standards.

  • Solvents: HPLC-grade acetonitrile and water.

  • Columns:

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Instrumentation: An HPLC system equipped with a UV detector.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phases (Acetonitrile/Water) D Equilibrate C18 Column A->D B Prepare Isomer Stock Solutions (in Acetonitrile) C Create Mixed Isomer Standard B->C E Inject Mixed Standard C->E H Inject Mixed Standard C->H D->E F Run Gradient & Record Chromatogram E->F J Identify Peaks & Determine Retention Times F->J G Equilibrate Phenyl-Hexyl Column G->H I Run Gradient & Record Chromatogram H->I I->J K Compare Retention Order on Both Columns J->K L Correlate with Physicochemical Properties K->L

Caption: Experimental workflow for the comparative HPLC analysis of dimethylindole isomers.

Detailed HPLC Method Parameters

Mobile Phase:

  • A: Water

  • B: Acetonitrile

Gradient Elution Program:

Time (min)%B
040
2080
2580
2640
3040
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 5 µL

The causality behind these choices lies in establishing a robust separation method. The gradient elution allows for the effective separation of compounds with a range of hydrophobicities. The chosen wavelength of 225 nm provides good sensitivity for the indole chromophore.

Expected Elution Order and Rationale

Based on the predicted physicochemical properties and established chromatographic principles, the following elution orders can be hypothesized:

On a C18 Column: The elution order is expected to be primarily driven by hydrophobicity.

C18_Elution A 5,7-Dimethylindole (logP: 2.51) B 2,5- / 2,7- / 3,5- / 3,7- Dimethylindole (logP: 2.58) C 2,3-Dimethylindole (logP: 2.65)

Caption: Predicted elution order of dimethylindole isomers on a C18 column based on hydrophobicity.

On a Phenyl-Hexyl Column: The separation will be a composite of hydrophobic and π-π interactions. Isomers with a higher degree of exposed π-electron density are expected to interact more strongly with the phenyl rings of the stationary phase, leading to increased retention. The hexyl spacer provides a significant hydrophobic contribution.[2]

The exact elution order on a phenyl column is more complex to predict without experimental data, as the position of the methyl groups will sterically hinder or electronically influence the π-π interactions in nuanced ways. However, it is anticipated that the selectivity will differ from that of the C18 column, potentially resolving isomers that co-elute on the latter.

Conclusion

The separation of dimethylindole isomers by HPLC is a clear example of how subtle changes in molecular structure can significantly impact chromatographic behavior. While a C18 column provides a separation primarily based on hydrophobicity, a phenyl-based stationary phase introduces the additional selectivity of π-π interactions, often leading to improved resolution of positional isomers.[2][8][9] The provided experimental protocol offers a systematic approach to compare the retention times of these isomers, allowing researchers to select the optimal chromatographic conditions for their specific analytical needs. By correlating the empirical retention data with predicted physicochemical properties, a deeper understanding of the underlying separation mechanisms can be achieved, empowering more effective method development in the future.

References

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  • Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases. (2007). ResearchGate. Retrieved from [Link]

  • Molinspiration. (n.d.). Calculation of molecular properties. Retrieved from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2014). RSC Publishing. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2014). ResearchGate. Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021, September 2). ChemRxiv. Retrieved from [Link]

  • Predicted bioactivity scores, using Molinspiration engine. (n.d.). ResearchGate. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Method Development HPLC. (n.d.). Interchim. Retrieved from [Link]

  • MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. (2025, April 6). World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. (2010). SciSpace. Retrieved from [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017, March 3). PMC. Retrieved from [Link]

  • Swiss ADME a web tool to support pharmacokinetic optimization for drug discovery. (2017, June 22). YouTube. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • SwissADME. (n.d.). Frequently Asked Questions. Retrieved from [Link]

  • Graphical visualization of calculated logP values (using SwissADME...). (n.d.). ResearchGate. Retrieved from [Link]

  • Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Characteristics of Secondary Metabolites Found in Glycyrrhiza glabra. (2025, January 7). International Journal of Science and Research Methodology. Retrieved from [Link]

  • Dipole Moment Calculator. (n.d.). All calculators. Retrieved from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. (2023, September 8). PMC. Retrieved from [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. (n.d.). PMC. Retrieved from [Link]

  • Dipole Moment Calculation. (2026, February 13). NodePit. Retrieved from [Link]

  • Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. (2023, July 15). PubMed. Retrieved from [Link]

  • Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity. (2023, January 4). ACS Publications. Retrieved from [Link]

  • separation of positional isomers. (2017, December 14). Chromatography Forum. Retrieved from [Link]

  • CCCBDB Calculated electric dipole moments. (n.d.). Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

  • The Position of Indole Methylation Controls the Structure, DNA Binding, and Cellular Functions of Mithramycin SA-Trp Analogues. (2025, May 27). PubMed. Retrieved from [Link]

  • Role of methyl-induced polarization in ion binding. (n.d.). PMC. Retrieved from [Link]

  • Modulation of the La/Lb Mixing in an Indole Derivative: A Position- Dependent Study Using 4‑, 5‑, and 6‑Fluoroindole. (2017, January 31). ACS Publications. Retrieved from [Link]

  • Structural studies of the interaction between indole derivatives and biologically important aromatic compounds. Part 19. Effect of base methylation on the ring-stacking interaction between tryptophan and guanine derivatives: a nuclear magnetic resonance investigation. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

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